2,4-Dinitrotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBFBMJGBANMMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4, Array | |
| Record name | DINITROTOLUENES, MOLTEN | |
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| Record name | 2,4-DINITROTOLUENE | |
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DSSTOX Substance ID |
DTXSID0020529 | |
| Record name | 2,4-Dinitrotoluene | |
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Molecular Weight |
182.13 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Heated yellow liquid. Solidifies if allowed to cool. Insoluble in water and more dense than water. Toxic by skin absorption, inhalation and ingestion. Easily absorbed through the skin. Produces toxic oxides of nitrogen during combustion. Used to make dyes and other chemicals., Yellow solid; [ICSC] Yellow to red solid; Yellow liquid when heated; [CHRIS], YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Orange-yellow crystalline solid with a characteristic odor. | |
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Boiling Point |
572 °F at 760 mmHg (Decomposes) (NTP, 1992), 300 °C (decomposes), 572 °F | |
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Flash Point |
405 °F (NTP, 1992), 404 °F (207 °F) (Closed cup), 169 °C c.c., 404 °F | |
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Solubility |
less than 0.1 mg/mL at 63 °F (NTP, 1992), Soluble in ethanol, chloroform, benzene and ethyl ether; very soluble in acetone, pyridine, Ethanol, at 15 °C, 30.46 g/L; diethyl ether, at 22 °C, 94 g/L; carbon disulfide, at 17 °C, 21.9 g/L, In water, 2.70X10+2 mg/L at 22 °C, In water, 200 mg/L at 25 °C, Solubility in water: very poor | |
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Density |
1.379 at 68 °F (USCG, 1999) - Denser than water; will sink, Density = 1.521 g/mL at 15 °C, Density = 1.3208 g/mL at 71 °C, 1.52 g/cm³, 1.379 | |
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Vapor Density |
6.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.27 (Air = 1), Relative vapor density (air = 1): 6.28, 6.27 | |
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Vapor Pressure |
1 mmHg at 68 °F (NTP, 1992), 0.000147 [mmHg], Vapor pressure = 6X10-5 mm Hg at 15 °C, 1.47X10-4 mm Hg at 22 °C, Vapor pressure, Pa at 25 °C: 0.02, 1 mmHg | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Yellow needles or monoclinic prisms, Yellow or orange crystals | |
CAS No. |
121-14-2, 1326-41-6, 84029-42-5 | |
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Melting Point |
153 to 158 °F (NTP, 1992), 70.5 °C, 71 °C, 158 °F | |
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Foundational & Exploratory
Technical Monograph: 2,4-Dinitrotoluene (CAS 121-14-2)
Focus: Physicochemical Properties, Metabolic Bioactivation, and Control of Genotoxic Impurities in Pharmaceutical Synthesis.[1][2][3][4]
Executive Summary & Strategic Relevance
2,4-Dinitrotoluene (2,4-DNT) acts as a critical Janus-faced molecule in chemical research.[3] Industrially, it is the primary intermediate in the production of Toluene Diisocyanate (TDI) for polyurethanes. However, for the drug development and pharmaceutical science community , 2,4-DNT represents a high-priority mutagenic impurity .[3]
Under ICH M7(R2) guidelines, 2,4-DNT is classified as a DNA-reactive substance with known carcinogenic potential.[3] Its presence in drug substances—often introduced via toluene-based synthesis routes or nitration steps—requires rigorous control to parts-per-billion (ppb) levels.[3] This guide synthesizes the compound's properties with a field-proven analytical protocol for trace detection and a mechanistic breakdown of its metabolic bioactivation.[3]
Physicochemical Characterization
Precise knowledge of these parameters is essential for designing extraction protocols (e.g., salting-out effects) and predicting environmental fate.[3]
| Property | Value / Description | Experimental Relevance |
| CAS Number | 121-14-2 | Unique identifier for regulatory searches.[3][5] |
| Molecular Formula | C₇H₆N₂O₄ | MW: 182.13 g/mol .[3] |
| Appearance | Yellow to orange crystalline solid | Distinctive color aids in visual leak detection.[3] |
| Melting Point | 70.0 – 71.0 °C | Solid at room temp; requires heating for molten transfer.[3] |
| Boiling Point | ~300 °C (Decomposes) | Warning: Do not distill at atmospheric pressure; explosion risk.[3] |
| Density | 1.52 g/cm³ (at 15 °C) | Significantly denser than water; sinks in aqueous biphasic systems.[3] |
| Water Solubility | 270 mg/L (at 22 °C) | Low.[3][5] Requires organic co-solvents (Acetonitrile/Methanol) for dissolution.[3] |
| Vapor Pressure | 1.47 × 10⁻⁴ mmHg (at 22 °C) | Low volatility, but sufficient for inhalation hazard in confined spaces. |
| Partition Coeff. | Log Kow = 1.98 | Moderate lipophilicity; readily crosses biological membranes.[3] |
| Solubility | Soluble in Acetone, DMSO, Acetonitrile | Compatible with Reverse-Phase HPLC mobile phases.[3] |
Synthesis & Impurity Profile
Understanding the synthesis of 2,4-DNT is crucial for identifying where it might originate as an impurity in a drug substance supply chain.[3]
Industrial Route: The standard synthesis involves the double nitration of toluene using "mixed acid" (sulfuric and nitric acid).
-
Mononitration: Toluene → o-Nitrotoluene (58%) + p-Nitrotoluene (38%) + m-Nitrotoluene (4%).[3]
-
Dinitration: Further nitration yields a mixture dominated by 2,4-DNT (~76%) and 2,6-DNT (~19%) .[3]
Pharmaceutical Implication: If a drug synthesis utilizes toluene as a solvent or starting material under nitrating conditions (or if purchased toluene is contaminated), trace DNT isomers may persist.[3] The 2,6-DNT isomer is the most common co-contaminant and must be resolved chromatographically.
Caption: Industrial synthesis flow showing the origin of the critical 2,6-DNT impurity alongside the 2,4-DNT product.
Metabolic Bioactivation & Toxicology
For drug safety professionals, the toxicity of 2,4-DNT is not intrinsic to the parent molecule but stems from metabolic bioactivation .
Mechanism of Action: 2,4-DNT undergoes enzymatic reduction in the liver (via Cytochrome P450s and cytosolic nitroreductases) and by intestinal microflora.
-
Nitroreduction: The nitro group (-NO₂) is reduced to a hydroxylamine (-NHOH).[3]
-
Conjugation: The hydroxylamine is sulfated or acetylated, creating an unstable electrophile.[3]
-
DNA Adduct Formation: This electrophile covalently binds to DNA (guanine residues), causing mutations.[3]
Key Toxicology Endpoints:
-
Carcinogenicity: Hepatic and renal tumors (Class 2B).
-
Reproductive Toxicity: Sertoli cell damage leading to aspermatogenesis.[3]
-
Hematotoxicity: Methemoglobinemia (oxidation of hemoglobin Fe²⁺ to Fe³⁺).
Caption: Metabolic pathway illustrating the bioactivation of 2,4-DNT into DNA-reactive electrophiles vs. excretion.[3]
Analytical Protocol: Trace Determination
Objective: Quantify 2,4-DNT and 2,6-DNT at ppb levels in aqueous matrices or drug substance solutions.[3] Basis: Adapted from EPA Method 8330B (Nitroaromatics by HPLC).
5.1 Reagents & Equipment[1][6]
-
Instrument: HPLC with UV-Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., 25 cm x 4.6 mm, 5 µm).[3] Note: C18 is required to separate 2,4-DNT from 2,6-DNT.[3][6]
-
Mobile Phase: Methanol:Water (50:50 v/v) or Acetonitrile:Water.[3]
-
Extraction Solvent: Acetonitrile (HPLC Grade).[3]
-
Salting Agent: Sodium Chloride (NaCl), crystalline.[3]
5.2 Salting-Out Extraction Protocol (Self-Validating)
This method utilizes the "salting-out" effect to force organic compounds from the aqueous phase into the acetonitrile phase, achieving high concentration factors without thermal degradation.[3]
-
Sample Prep: Measure 250 mL of aqueous sample (or dissolved drug substance) into a volumetric flask.
-
Salting: Add 82 g of NaCl to the flask. Add a magnetic stir bar.[2][3]
-
Solvent Addition: Add exactly 50.0 mL of Acetonitrile.
-
Extraction: Stir vigorously for 15 minutes. The salt will dissolve, saturating the aqueous phase.
-
Phase Separation: Allow to stand for 10 minutes. The acetonitrile (containing the DNT) will separate as a distinct top layer due to the density change of the salt water.
-
Collection: Carefully remove the top acetonitrile layer.[2][3]
-
Analysis: Inject 10–100 µL of the acetonitrile extract directly into the HPLC.
5.3 HPLC Parameters & Quality Control
-
Wavelength: 254 nm (primary) and 210 nm (secondary confirmation).
-
Flow Rate: 1.0 mL/min (isocratic).[3]
-
Retention Time Window:
-
Limit of Quantitation (LOQ): Typically < 0.1 µg/L (ppb) using this concentration method.
Handling & Safety Standards
-
PPE: Nitrile gloves (breakthrough time > 480 min), safety goggles, and lab coat.
-
Inhalation: Use a fume hood.[3] 2,4-DNT vapor causes cyanosis (blue skin/lips) due to methemoglobinemia.[3]
-
Spill Neutralization: Do not use sawdust (fire hazard).[3] Absorb with sand or inert vermiculite.[3]
-
Storage: Keep away from strong oxidizers and reducing agents (zinc, tin) which can catalyze explosive decomposition.
References
-
U.S. Environmental Protection Agency. (2006).[3] Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). SW-846.[2][3]
-
International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
-
National Toxicology Program (NTP). (2016).[3] Report on Carcinogens, Fourteenth Edition: 2,4-Dinitrotoluene.[2][3] U.S. Department of Health and Human Services.
-
Rickert, D. E., & Long, R. M. (1981).[3] Metabolism and Excretion of 2,4-Dinitrotoluene in Male and Female Fischer 344 Rats after Different Doses.[3] Drug Metabolism and Disposition, 9(3), 226-232.[3]
-
European Chemicals Agency (ECHA). (2023).[3] Substance Information: 2,4-Dinitrotoluene.[1][2][3][5][7][8][9] REACH Dossier.[3]
Sources
- 1. 2,4-Dinitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 2. epa.gov [epa.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. Characterization of Metabolites in the Biotransformation of 2,4,6-Trinitrotoluene with Anaerobic Sludge: Role of Triaminotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NEMI Method Summary - 8330B [nemi.gov]
- 7. greenrivertech.com.tw [greenrivertech.com.tw]
- 8. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]
- 9. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Physicochemical & Analytical Profile of 2,4-Dinitrotoluene (2,4-DNT)
Executive Summary
2,4-Dinitrotoluene (2,4-DNT) is a pivotal nitroaromatic intermediate primarily utilized in the synthesis of toluene diisocyanate (TDI), a precursor for flexible polyurethane foams.[1] Beyond its industrial utility, it serves as a gelatinizing agent in explosives and a key environmental indicator of munitions contamination.[2] This guide provides a rigorous technical analysis of its physicochemical properties, reactivity profiles, metabolic fate, and standardized analytical detection methods, tailored for research scientists and drug development professionals investigating nitroaromatic toxicity or remediation.
Molecular Architecture & Electronic Structure
The reactivity of 2,4-DNT is dictated by the strong electron-withdrawing nature of its two nitro groups (-NO₂) positioned ortho and para to the methyl group.
-
Electronic Deficit: The nitro groups exert a powerful inductive (-I) and mesomeric (-M) effect, significantly reducing electron density on the benzene ring. This makes the ring highly deactivated towards electrophilic aromatic substitution but susceptible to nucleophilic attack.
-
Dipole Moment: The asymmetrical arrangement of the nitro groups creates a substantial dipole moment (~4.3 D), influencing its solubility in polar organic solvents and its adsorption behavior in soil matrices.
-
Steric Strain: The ortho-nitro group experiences steric repulsion from the methyl group, forcing it slightly out of planarity with the benzene ring, which subtly affects resonance stabilization compared to the para-nitro group.
Physicochemical Properties Matrix
The following data represents validated constants essential for environmental modeling and process engineering.
| Property | Value | Unit | Conditions/Notes |
| Molecular Formula | C₇H₆N₂O₄ | - | - |
| Molecular Weight | 182.134 | g/mol | - |
| Physical State | Crystalline Solid | - | Pale yellow needles (monoclinic) |
| Melting Point | 70.0 - 71.0 | °C | Sharp transition; commercially pure grade |
| Boiling Point | 300 (decomp) | °C | Decomposes before boiling at atm pressure |
| Density | 1.52 | g/cm³ | Solid phase at 20°C |
| Vapor Pressure | 1.47 × 10⁻⁴ | mmHg | At 22°C (Low volatility) |
| Water Solubility | 270 | mg/L | At 22°C (Moderately soluble) |
| Log Kow (LogP) | 1.98 - 2.00 | - | Indicates moderate lipophilicity |
| Henry's Law Constant | 5.40 × 10⁻⁸ | atm-m³/mol | At 25°C (Low volatility from water) |
| Flash Point | 207 | °C | Closed cup |
| Decomposition Energy | ~3.5 | MJ/mol | Exothermic decomposition hazard |
Chemical Reactivity & Degradation Pathways
2,4-DNT undergoes distinct transformation pathways depending on the redox potential of the environment. Understanding these mechanisms is critical for both synthesis (reduction to amines) and remediation (oxidative cleavage).
Reduction (Anaerobic/Industrial)
-
Industrial: Catalytic hydrogenation (Ni or Pd/C) converts 2,4-DNT to 2,4-diaminotoluene (DAT), the immediate precursor to TDI.
-
Biological (Anaerobic): Bacteria (e.g., Clostridium) reduce nitro groups sequentially to hydroxylamines and then amines. This pathway is significant in the gut metabolism of mammals and anaerobic soil conditions.
Oxidation (Aerobic/Advanced Oxidation)
-
Biological (Aerobic): Specialized bacteria (e.g., Burkholderia) initiate degradation via dioxygenase enzymes, adding molecular oxygen to the ring to form catechols, followed by ring cleavage.
-
Chemical (AOPs): Treatment with Ozone/H₂O₂ or Persulfate generates hydroxyl radicals (•OH) that attack the methyl group or the aromatic ring, leading to mineralization.
Visualization: Degradation Pathways
The following diagram contrasts the aerobic oxidative pathway with the anaerobic reductive pathway.
Figure 1: Divergent biodegradation pathways of 2,4-DNT under aerobic (oxidative) and anaerobic (reductive) conditions.
Toxicology & Metabolic Activation
In drug development and toxicology, 2,4-DNT is a model for bioactivation-dependent toxicity. It is not the parent compound but its metabolites that drive genotoxicity and cytotoxicity.
-
Bioactivation: Hepatic metabolism oxidizes the methyl group to benzyl alcohol and benzoic acid derivatives. Alternatively, intestinal microflora reduce the nitro groups.
-
Genotoxicity: The hydroxylamine intermediates (e.g., 4-hydroxylamino-2-nitrotoluene) are potent electrophiles that can form covalent adducts with DNA, leading to mutagenesis.
-
Oxidative Stress: Redox cycling of nitroaromatic intermediates generates superoxide anions, depleting cellular glutathione and inducing oxidative stress.
Figure 2: Metabolic activation pathways leading to excretion (detoxification) or toxicity (genotoxicity/hematotoxicity).
Analytical Methodology: EPA Method 8330B (HPLC)
For rigorous quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard (EPA Method 8330B).[3][4] This method avoids thermal decomposition associated with GC.
Protocol Summary
Objective: Quantify 2,4-DNT in soil or water matrices at ppb (µg/L) levels.
Reagents & Equipment:
-
Instrument: HPLC System with dual-wavelength UV detector (254 nm primary, 210 nm confirmation).
-
Primary Column: C-18 Reverse Phase (e.g., 25 cm x 4.6 mm, 5 µm).
-
Confirmation Column: CN (Cyano) Reverse Phase.
-
Mobile Phase: 50:50 Methanol:Water (Isocratic).
-
Flow Rate: 1.5 mL/min.[5]
Step-by-Step Workflow:
-
Sample Preparation (Water - Salting Out):
-
Measure 400 mL of aqueous sample.
-
Add 130 g NaCl (saturation) to reduce solubility of organics.
-
Add 100 mL Acetonitrile (ACN) and stir for 30 min.
-
Allow phases to separate; collect the upper ACN layer.
-
Concentrate ACN extract to 5.0 mL using a Kuderna-Danish concentrator.
-
Dilute 1:1 with reagent water prior to injection (matches mobile phase).
-
-
Sample Preparation (Soil):
-
Weigh 2.0 g of soil.
-
Add 10 mL Acetonitrile.
-
Sonicate for 18 hours in a cooled ultrasonic bath.
-
Filter through 0.45 µm PTFE filter.
-
Mix 5.0 mL of filtrate with 5.0 mL of aqueous CaCl₂ solution (flocculant).
-
-
Chromatographic Analysis:
-
Inject 100 µL of sample.[5]
-
Run Time: ~15-20 minutes. 2,4-DNT typically elutes around 10.1 min on C-18.
-
Calibration: 5-point curve (e.g., 10, 50, 100, 500, 1000 µg/L). R² must be > 0.995.
-
-
QA/QC Criteria:
-
Retention Time Window: ±0.05 min of standard.
-
Confirmation: Presence must be confirmed on the secondary (CN) column to rule out co-eluting interferences.
-
Detection Limit: Typically ~0.2 µg/L (water).
-
Safety & Handling
-
Stability: Stable under normal conditions but may decompose explosively if heated under confinement.
-
Incompatibility: Reacts violently with strong oxidizers, reducing agents, and strong bases.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. 2,4-DNT is readily absorbed through skin.
References
-
National Institute of Standards and Technology (NIST). 2,4-Dinitrotoluene Gas Phase Ion Energetics and Physical Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
U.S. Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). SW-846 Update IIIB, 2006. [Link]
-
PubChem. 2,4-Dinitrotoluene Compound Summary. National Library of Medicine. [Link][6]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrotoluenes. U.S. Department of Health and Human Services. [Link]
-
Spain, J. C., et al. Aerobic degradation of dinitrotoluenes and pathway for bacterial degradation of 2,6-dinitrotoluene.[7] Applied and Environmental Microbiology, 2001. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. 2,4,6-Trinitrotoluene Degradation Pathway [eawag-bbd.ethz.ch]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. NEMI Method Summary - 8330B [nemi.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]
- 7. Aerobic degradation of dinitrotoluenes and pathway for bacterial degradation of 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Regioselective Synthesis of 2,4-Dinitrotoluene
Executive Summary & Strategic Context
2,4-Dinitrotoluene (2,4-DNT) is a critical industrial intermediate, primarily serving as the precursor to Toluene Diisocyanate (TDI), a monomer used in the production of flexible polyurethane foams.[1] While 2,4-DNT is commercially available, understanding its synthesis from 4-nitrotoluene (4-NT) is essential for researchers studying electrophilic aromatic substitution kinetics, regioselectivity, or developing impurity profiles for downstream applications.
This technical guide details the regioselective nitration of 4-nitrotoluene to 2,4-DNT. Unlike the direct dinitration of toluene—which yields a mixture of 2,4- and 2,6-isomers (approx. 80:20)—starting from pure 4-nitrotoluene allows for the exclusive formation of the 2,4-isomer due to synergistic directing effects. This protocol emphasizes process safety , reaction kinetics , and purification integrity .
Mechanistic Principles & Regioselectivity
The synthesis relies on Electrophilic Aromatic Substitution (EAS) . The substrate, 4-nitrotoluene, contains two substituents with opposing electronic effects, yet cooperative directing effects for the incoming nitro group.
-
Methyl Group (-CH₃) at C1: An electron-donating group (activator) that directs incoming electrophiles to the ortho and para positions. Since the para position (C4) is occupied by the nitro group, the methyl group directs to the ortho positions (C2 and C6).
-
Nitro Group (-NO₂) at C4: A strong electron-withdrawing group (deactivator) that directs incoming electrophiles to the meta positions. Relative to C4, the meta positions are C2 and C6.
Conclusion: Both substituents direct the incoming nitronium ion (
Reaction Scheme
Experimental Protocol
Safety Warning: This procedure involves concentrated acids and exothermic reactions. 2,4-DNT is toxic and a suspected carcinogen.[2][3] All operations must be performed in a functioning fume hood with appropriate PPE (acid-resistant gloves, face shield, apron).
Reagents & Equipment[5][6]
-
Substrate: 4-Nitrotoluene (Pure, crystalline solid, MP ~51-54°C).
-
Nitrating Agent: Mixed Acid solution (Concentrated Nitric Acid [65-70%] and Concentrated Sulfuric Acid [98%]).
-
Solvent (Optional): Dichloromethane (for extraction) or Ethanol (for recrystallization).
-
Equipment: Three-neck round-bottom flask, reflux condenser, digital temperature probe, addition funnel, magnetic stirrer, ice-water bath.
Step-by-Step Methodology
This protocol is adapted from standard industrial nitration kinetics studies [1, 3].
-
Preparation of Nitrating Acid (Mixed Acid):
-
In a separate vessel cooled in an ice bath, slowly add Concentrated Nitric Acid (1.1 equivalents relative to 4-NT) to Concentrated Sulfuric Acid (approx. 2.0 equivalents).[4]
-
Rationale: Sulfuric acid acts as the catalyst and dehydrating agent, promoting the formation of the active electrophile, the nitronium ion (
). -
Control Point: Maintain temperature below 20°C during mixing to prevent decomposition.
-
-
Reaction Initiation:
-
Place 4-nitrotoluene (1.0 eq) into the three-neck flask. If the scale is small, the solid can be dissolved in a minimal amount of inert solvent (e.g., DCM) or melted (if conducting neat nitration above 54°C, though solvent-based is safer for lab scale).
-
Note: For high-purity synthesis, neat nitration is often preferred to avoid solvent byproducts, provided temperature control is robust.
-
-
Addition & Temperature Control:
-
Slowly add the Mixed Acid to the 4-nitrotoluene via the addition funnel.
-
Critical Parameter: The reaction is exothermic. Regulate addition rate to maintain the internal temperature between 60°C and 70°C .
-
Causality: Temperatures below 50°C result in sluggish kinetics; temperatures above 90°C increase the risk of polynitration (forming TNT) and oxidative degradation.
-
-
Digestion Phase:
-
After addition is complete, maintain the temperature at 70°C for 60–90 minutes.
-
Monitor reaction progress via TLC (Silica; Ethyl Acetate:Hexane 1:4) or GC. The disappearance of 4-nitrotoluene indicates completion.
-
-
Quenching & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The crude 2,4-DNT will precipitate as a pale yellow solid.
-
Filter the solid using a Buchner funnel and wash copiously with cold water to remove residual acid.
-
-
Purification (Recrystallization):
-
Recrystallize the crude product from hot ethanol or methanol.
-
Standard: Dissolve in minimum hot solvent, filter while hot (if insoluble impurities exist), and cool slowly to 4°C.
-
Dry the crystals in a desiccator or vacuum oven at 40°C.
-
Data Presentation: Typical Process Parameters
| Parameter | Specification | Impact on Quality |
| Molar Ratio (HNO₃:Substrate) | 1.1 : 1.0 | Slight excess ensures full conversion; too high promotes trinitration. |
| Acid Strength (H₂SO₄) | 98% Conc. | Essential for generating |
| Reaction Temperature | 60–70°C | Optimal window for mono-nitration of the deactivated ring. |
| Reaction Time | 1–2 Hours | Sufficient for completion; prolonged heating degrades product. |
| Yield (Typical) | 85–95% | High regioselectivity leads to excellent yields. |
Process Visualization
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Reaction Mechanism (Electrophilic Aromatic Substitution)
Figure 1: Mechanistic pathway showing the formation of the active nitronium species and the regioselective attack at the C2 position.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the laboratory-scale synthesis of 2,4-DNT.
Safety & Toxicology (HSE)
Self-Validating Safety Protocol: Before commencing, verify the availability of a specific antidote/treatment plan for nitro-compound exposure (methemoglobinemia).
-
Toxicity: 2,4-DNT is toxic by inhalation, ingestion, and skin absorption.[2][5] It causes methemoglobinemia (blue lips/skin) and is a liver toxin [2, 4].[3]
-
Carcinogenicity: Classified as a Group 2B carcinogen (possibly carcinogenic to humans).[2]
-
Thermal Stability: While 2,4-DNT is stable, the nitration reaction mixture is thermally unstable. Never allow the temperature to exceed 100°C during synthesis, as this can lead to runaway reactions or the formation of unstable byproducts.
-
Waste Disposal: All aqueous waste from the nitration (spent acid) must be neutralized and treated as hazardous chemical waste. Do not pour down the drain.
References
-
Kinetic study of o-nitrotoluene nitration in a homogeneously continuous microflow . Royal Society of Chemistry (RSC) Advances. [Link]
-
Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid . ResearchGate. [Link]
-
2,4-Dinitrotoluene - Hazardous Substance Fact Sheet . NJ Department of Health. [Link]
Sources
An In-depth Technical Guide to 1-Methyl-2,4-dinitrobenzene: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 1-Methyl-2,4-dinitrobenzene, also known as 2,4-dinitrotoluene (DNT), is a significant aromatic nitro compound with a rich history in industrial chemistry and a subject of ongoing scientific interest. This technical guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, in-depth analysis of its spectroscopic and crystallographic data, and a thorough exploration of its reactivity. Furthermore, this guide delves into its primary applications, particularly as a crucial intermediate in the synthesis of polyurethanes and in the explosives industry. We also explore the landscape of current research into the pharmacological activities of its derivatives, offering insights for professionals in drug discovery and development. Safety protocols and handling procedures are also detailed to ensure its responsible use in a research and industrial setting.
Molecular Structure and Physicochemical Properties
1-Methyl-2,4-dinitrobenzene is an organic compound with the chemical formula C₇H₆N₂O₄.[1][2] Its structure consists of a benzene ring substituted with a methyl group and two nitro groups at positions 2 and 4. This substitution pattern significantly influences the molecule's electronic properties and reactivity. The two electron-withdrawing nitro groups render the aromatic ring electron-deficient, which is a key factor in its chemical behavior.
The presence of the methyl group and two nitro groups results in a pale yellow crystalline solid at room temperature.[2] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and benzene.[3]
Table 1: Physicochemical Properties of 1-Methyl-2,4-dinitrobenzene
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O₄ | [1][2] |
| Molar Mass | 182.134 g/mol | [2] |
| Appearance | Pale yellow to orange crystalline solid | [2] |
| Melting Point | 70 °C (158 °F; 343 K) | [2] |
| Boiling Point | Decomposes at 250–300 °C | [2] |
| Density | 1.52 g/cm³ | [2] |
| CAS Number | 121-14-2 | [1][4] |
| SMILES | Cc1ccc(cc1[O-])[O-] | [1] |
| InChIKey | RMBFBMJGBANMMK-UHFFFAOYSA-N | [1][4] |
Synthesis of 1-Methyl-2,4-dinitrobenzene
The primary industrial synthesis of 1-Methyl-2,4-dinitrobenzene involves the nitration of toluene. This is typically a two-step process to control the regioselectivity and minimize the formation of unwanted isomers and trinitrated byproducts.[5][6]
Synthesis Protocol: Two-Step Nitration of Toluene
This protocol is based on established industrial methodologies for the production of dinitrotoluene.[5][6]
Materials:
-
Toluene
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Step 1: Mononitration of Toluene
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a 2:1 molar ratio, while cooling the mixture in an ice bath.
-
Add toluene to the three-necked flask and cool it to 0-10 °C in an ice bath.
-
Slowly add the nitrating mixture dropwise to the toluene with vigorous stirring, ensuring the temperature does not exceed 30 °C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice and transfer it to a separatory funnel.
-
Separate the organic layer, which contains a mixture of mononitrotoluene isomers (primarily ortho- and para-nitrotoluene).
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain the mononitrotoluene mixture.
Step 2: Dinitration of Mononitrotoluene
-
Prepare a fresh, more potent nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Add the mononitrotoluene mixture from Step 1 to a clean three-necked flask.
-
Slowly add the nitrating mixture dropwise with vigorous stirring, maintaining the temperature between 60-70 °C.
-
After the addition, heat the reaction mixture to 90-100 °C for 1-2 hours to complete the dinitration.
-
Cool the reaction mixture and pour it onto crushed ice. The solid 1-Methyl-2,4-dinitrobenzene will precipitate.
-
Filter the crude product and wash it thoroughly with cold water to remove residual acid.
-
Recrystallize the crude product from ethanol or another suitable solvent to obtain pure 1-Methyl-2,4-dinitrobenzene. A typical yield for this process is around 94-96%.[6]
Causality Behind Experimental Choices:
-
The use of a two-step nitration process allows for better control over the reaction and selectivity. The first nitration is performed under milder conditions to favor mononitration.
-
Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Temperature control is critical in both steps. Exceeding the specified temperatures can lead to the formation of trinitrotoluene (TNT) and other unwanted byproducts, which are highly explosive and difficult to separate.
-
The washing steps are essential to remove any remaining acids and neutralize the product, preventing degradation and ensuring stability.
-
Recrystallization is a crucial final step to purify the product, removing isomeric impurities such as 2,6-dinitrotoluene.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of 1-Methyl-2,4-dinitrobenzene.
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 1-Methyl-2,4-dinitrobenzene provide detailed information about its molecular structure.
¹H NMR Spectrum Analysis:
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.
-
Methyl Protons (-CH₃): A singlet around δ 2.0 ppm, integrating to 3H.[7]
-
Aromatic Protons:
-
The proton ortho to the methyl group and meta to a nitro group (H-6) will appear as a doublet.
-
The proton meta to the methyl group and ortho to a nitro group (H-5) will also appear as a doublet.
-
The proton ortho to both nitro groups (H-3) will be the most deshielded and appear as a doublet.
-
Due to the electron-withdrawing nature of the nitro groups, the aromatic protons are shifted downfield. The proton closest to the two nitro groups (H-3) would be expected at the lowest field.
¹³C NMR Spectrum Analysis:
The ¹³C NMR spectrum will show seven distinct signals, one for the methyl carbon and six for the aromatic carbons, as they are all in different chemical environments.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the attached groups. The carbons attached to the nitro groups will be significantly deshielded and appear at a lower field. The carbon attached to the methyl group will also have a distinct chemical shift. The remaining aromatic carbons will appear in the typical aromatic region (δ 120-150 ppm). Based on the analysis of similar compounds, one can expect five distinct signals for the aromatic carbons due to the molecule's asymmetry.[8]
Infrared (IR) Spectroscopy
The IR spectrum of 1-Methyl-2,4-dinitrobenzene is characterized by strong absorption bands corresponding to the nitro groups.
-
N-O Asymmetric Stretching: Strong bands in the region of 1520-1560 cm⁻¹.
-
N-O Symmetric Stretching: Strong bands in the region of 1340-1380 cm⁻¹.
-
C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern will likely involve the loss of the nitro groups (NO₂) and other characteristic fragments of the aromatic ring.
Crystallographic Data
The crystal structure of 2,4-dinitrotoluene has been determined by X-ray diffraction.[9] It crystallizes in the monoclinic space group. The unit cell dimensions are approximately a = 15.83 Å, b = 15.27 Å, and c = 8.15 Å.[9] The density is approximately 1.52 g/cm³.[2][9] The nitro groups are slightly twisted out of the plane of the benzene ring.
Reactivity and Key Reactions
The reactivity of 1-Methyl-2,4-dinitrobenzene is dominated by the two electron-withdrawing nitro groups.
Reduction of Nitro Groups
The most significant reaction of 1-Methyl-2,4-dinitrobenzene is the reduction of its nitro groups to form 2,4-diaminotoluene. This is a crucial step in the production of toluene diisocyanate (TDI), a key component in the manufacture of polyurethane foams.[10][11]
Reaction Mechanism: The reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H₂ gas and a palladium or nickel catalyst) or chemical reducing agents like tin and hydrochloric acid.[12] The reduction proceeds in a stepwise manner, with the nitro group first being reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group.[12]
Caption: Simplified pathway for the reduction of the nitro groups in 1-Methyl-2,4-dinitrobenzene.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, although this is less common than for dinitrobenzenes with a good leaving group like a halogen.
Applications
Industrial Applications
The primary application of 1-Methyl-2,4-dinitrobenzene is as a chemical intermediate.
-
Polyurethane Production: It is a precursor to 2,4-diaminotoluene, which is then phosgenated to produce toluene diisocyanate (TDI). TDI is a major component in the production of flexible polyurethane foams used in furniture, bedding, and automotive seating.[10][11][13]
-
Explosives: While not an explosive itself, it is a precursor in the synthesis of trinitrotoluene (TNT).[2] It has also been used as a plasticizer and burn rate modifier in propellants.[2]
-
Dye Industry: Historically, it was used as an intermediate in the synthesis of various dyes.[13]
Research and Drug Development Applications
While the direct application of 1-Methyl-2,4-dinitrobenzene in drug development is not widespread, its derivatives and related nitroaromatic compounds are of interest to researchers. The nitro group can act as a bio-reducible functional group, and its reduction products can have biological activity. Some dinitrotoluene derivatives have been investigated for their potential pharmacological activities. However, the toxicity and carcinogenicity of many nitroaromatic compounds are significant concerns.[1]
Safety and Handling
1-Methyl-2,4-dinitrobenzene is a hazardous substance and must be handled with appropriate safety precautions.
Table 2: Hazard Information for 1-Methyl-2,4-dinitrobenzene
| Hazard | Description | Source(s) |
| Toxicity | Toxic by inhalation, ingestion, and skin absorption. Can cause irritation to the skin, eyes, and respiratory tract. | [1] |
| Carcinogenicity | Classified as a probable human carcinogen (Group B2). | [13] |
| Explosive Hazard | While not a primary explosive, it can decompose explosively when heated under confinement. Mixtures with strong oxidizing agents can be explosive. | [2] |
| Environmental Hazard | Toxic to aquatic life. |
Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid creating dust.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep away from strong oxidizing agents and bases.[11]
First Aid Measures:
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
1-Methyl-2,4-dinitrobenzene is a compound of significant industrial importance, primarily due to its role as a precursor in the synthesis of polyurethanes. Its chemistry is dominated by the presence of the two electron-withdrawing nitro groups, which dictate its reactivity, particularly in reduction reactions. While its direct application in drug development is limited by toxicity concerns, the study of its derivatives and the broader class of nitroaromatic compounds continues to be an active area of research. A thorough understanding of its properties, synthesis, and safe handling is crucial for any researcher or scientist working with this compound.
References
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Chemistry Stack Exchange. (2019, January 2). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dinitrotoluene. Retrieved from [Link]
- Google Patents. (n.d.). High purity 2,4-dinitrotoluene from toluene nitration process.
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Wikipedia. (n.d.). 2,4-Dinitrotoluene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-methyl-2,4-dinitro-. Retrieved from [Link]
-
ResearchGate. (2019, February 27). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]
- McCrone, W. C. (1949). Crystallographic Data. 88. 2,4-Dinitrotoluene. Analytical Chemistry, 21(12), 1583-1583.
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Taylor & Francis. (n.d.). Dinitrotoluene – Knowledge and References. Retrieved from [Link]
- Saha, A., et al. (n.d.). Organic Chemistry-4.
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US EPA. (2012, December). Technical Fact Sheet – Dinitrotoluene (DNT). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Preparation of 2,4-dinitrotoluene with NO2. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]
-
OC-Praktikum. (2005, July). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]
-
ChemicalLand21. (n.d.). 2,4-Dinitrotoluene, Uses, Safety. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2,4-dinitrotoluene.
-
Academia.edu. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]_
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Ataman Kimya. (n.d.). 2,4-DINITROTOLUENE. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dinitrobenzene. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Course Hero. (n.d.). How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by 1h NMR spectroscopy?. Retrieved from [Link]
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The Solubility of 2,4-Dinitrotoluene in Organic Solvents: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrotoluene (2,4-DNT), a pale yellow crystalline solid, is a key intermediate in the synthesis of a wide array of chemical products, most notably toluene diisocyanate (TDI), which is a precursor for polyurethane foams.[1][2] It is also used in the production of explosives, including trinitrotoluene (TNT), and as an intermediate in the manufacturing of dyes.[1] The solubility of 2,4-DNT in various organic solvents is a critical parameter that dictates its handling, purification, and reaction kinetics in these applications. This in-depth technical guide provides a comprehensive overview of the solubility of 2,4-DNT in a range of organic solvents, explores the underlying physicochemical principles governing its dissolution, and presents standardized methodologies for solubility determination.
Physicochemical Properties of 2,4-Dinitrotoluene
A thorough understanding of the physical and chemical properties of 2,4-DNT is essential for interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C₇H₆N₂O₄ |
| Molecular Weight | 182.13 g/mol [3] |
| Melting Point | 70.5 °C |
| Boiling Point | 300 °C (with slight decomposition)[4] |
| Density | 1.521 g/cm³ |
| Appearance | Pale yellow to orange crystalline solid[2] |
| logP | 1.98 |
| Water Solubility | 270 mg/L at 22 °C[4], 200 mg/L at 25 °C[3][5] |
2,4-DNT is a polar molecule due to the presence of two nitro groups, which are strong electron-withdrawing groups. This polarity, along with its molecular size and the potential for weak hydrogen bonding, significantly influences its interaction with different solvents.
Solubility of 2,4-Dinitrotoluene in Organic Solvents
The solubility of 2,4-DNT varies significantly with the nature of the organic solvent. Generally, it exhibits higher solubility in polar aprotic solvents and aromatic hydrocarbons, and lower solubility in nonpolar aliphatic solvents. Temperature also plays a crucial role, with solubility generally increasing with a rise in temperature.[6][7]
Quantitative Solubility Data
The following table summarizes the solubility of 2,4-DNT in a selection of common organic solvents.
| Solvent | Solubility (g/L) | Temperature (°C) |
| Acetone | Very soluble[3][8] | - |
| Pyridine | Very soluble[3][8] | - |
| Benzene | Soluble[3][8] | - |
| Chloroform | Soluble[3][8] | - |
| Diethyl Ether | 94[3] | 22 |
| Ethanol | 30.46[3][8] | 15 |
| Carbon Disulfide | 21.9[3] | 17 |
| Water | 0.27[4] | 22 |
Factors Influencing Solubility
The dissolution of 2,4-DNT in an organic solvent is a complex interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" provides a fundamental framework for understanding its solubility.
Solvent Polarity
The polarity of the solvent is a primary determinant of its ability to dissolve 2,4-DNT. Polar solvents can effectively solvate the polar nitro groups of the 2,4-DNT molecule, overcoming the solute-solute interactions in the crystal lattice.
Hydrogen Bonding
While 2,4-DNT itself is not a strong hydrogen bond donor, the oxygen atoms of the nitro groups can act as hydrogen bond acceptors. Solvents with hydrogen bond donating capabilities, such as alcohols, can interact with 2,4-DNT through these interactions, contributing to its solubility.
Temperature
The dissolution of 2,4-DNT is generally an endothermic process, meaning that the solubility increases with increasing temperature.[6][7][9] This principle is leveraged in recrystallization processes for the purification of 2,4-DNT. By dissolving the impure compound in a suitable solvent at an elevated temperature to form a saturated solution and then allowing it to cool, purer crystals of 2,4-DNT will precipitate, leaving the impurities in the solution. A patent describes a process where lowering the temperature of a spent acid stream saturated with DNT isomers leads to the preferential crystallization of 2,4-DNT, highlighting a practical industrial application of this temperature-dependent solubility.[10]
Figure 1: Key factors and principles governing the solubility of 2,4-Dinitrotoluene.
Experimental Determination of Solubility
A standardized and reliable method for determining the solubility of 2,4-DNT is crucial for research and industrial applications. The equilibrium shake-flask method is a widely accepted technique.
Equilibrium Shake-Flask Method: A Step-by-Step Protocol
-
Preparation of Supersaturated Solution: Add an excess amount of 2,4-DNT to a known volume of the selected organic solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker bath is ideal for this purpose.
-
Phase Separation: Allow the solution to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation. The syringe should be fitted with a filter to remove any suspended solid particles.
-
Quantification: Analyze the concentration of 2,4-DNT in the sampled solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the measured concentration and the volume of the sample.
Figure 2: Workflow for the experimental determination of 2,4-DNT solubility using the equilibrium shake-flask method.
Conclusion
The solubility of 2,4-Dinitrotoluene in organic solvents is a fundamental property that underpins its use in various chemical industries. This guide has provided a detailed overview of its solubility in different solvents, the key factors influencing this property, and a standard methodology for its experimental determination. A comprehensive understanding of these aspects is essential for optimizing reaction conditions, developing efficient purification strategies, and ensuring the safe handling of this important chemical intermediate. For researchers and professionals in drug development, while 2,4-DNT itself is not a therapeutic agent, understanding the solubility of structurally related nitroaromatic compounds can provide valuable insights into their formulation and delivery.
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[No title] Available at: [Link]. (Accessed: January 29, 2026).
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2,4-Dinitrotoluene (CAS 121-14-2): Odor profile, Properties, & IFRA compliance. Available at: [Link]. (Accessed: January 29, 2026).
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Solubility of 2,4Dinitrotoluene and 2,4,6Trinitrotoluene in Seawater | Request PDF. Available at: [Link]. (Accessed: January 29, 2026).
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2,4-DINITROTOLUENE - Ataman Kimya. Available at: [Link]. (Accessed: January 29, 2026).
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Solubility of 2,4Dinitrotoluene and 2,4,6Trinitrotoluene in Water - ResearchGate. Available at: [Link]. (Accessed: January 29, 2026).
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Solubilities of 2,4,6-Trinitrotoluene in Methanol and Binary Mixtures of Methanol + Water from 293.15 to 333.15 K - ResearchGate. Available at: [Link]. (Accessed: January 29, 2026).
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Technical Guide: 2,4-Dinitrotoluene (2,4-DNT) Induced Central Nervous System Toxicity
Executive Summary
2,4-Dinitrotoluene (2,4-DNT) is a nitroaromatic precursor primarily used in the synthesis of polyurethane foams and explosives.[1] While its hepatotoxic and carcinogenic profiles are well-documented, its neurotoxic potential presents a specific, high-stakes challenge for toxicologists and safety pharmacologists.
This guide analyzes the central nervous system (CNS) effects of 2,4-DNT, identifying the cerebellum and brainstem as primary targets. The neurotoxicity is driven by a dual mechanism: systemic hypoxia resulting from methemoglobinemia and direct bioenergetic disruption within neural tissue. This document provides a validated framework for assessing 2,4-DNT neurotoxicity, offering mechanistic insights and standardized experimental protocols for researchers and drug development professionals evaluating nitroaromatic safety.
Molecular Toxicology: The Bioactivation Axis
2,4-DNT is not a direct-acting neurotoxin in its parent form. Its toxicity requires metabolic activation involving a critical hepatic-enteric recirculation loop . Understanding this pathway is essential for interpreting pharmacokinetic data and designing relevant in vivo models.
Metabolic Activation Pathway
-
Hepatic Oxidation: Cytochrome P450 enzymes oxidize 2,4-DNT to dinitrobenzyl alcohol.
-
Conjugation: This alcohol is glucuronidated and excreted via bile into the intestine.
-
Intestinal Microflora Reduction: Gut bacteria hydrolyze the glucuronide and reduce the nitro groups, forming aminonitrotoluenes (e.g., 2,4-diaminotoluene).
-
Reabsorption & Bioactivation: These reduced metabolites are reabsorbed and covalently bind to macromolecules, initiating toxicity.
Visualization: Metabolic Bioactivation Workflow
The following diagram illustrates the critical "Liver-Gut-Brain" axis required for 2,4-DNT neurotoxicity.
Caption: The bioactivation of 2,4-DNT relies on hepatic oxidation followed by intestinal reduction, generating neurotoxic aminonitrotoluenes that cross the blood-brain barrier.
Neuropathology & Mechanisms of Action
The neurotoxic phenotype of 2,4-DNT is characterized by ataxia, stiff-legged gait, and paralysis , particularly in subchronic exposures. The pathology is distinct from general solvent toxicity, focusing on white matter tracts and high-energy neurons.
Primary Mechanism: Hypoxic-Ischemic Injury
2,4-DNT metabolites oxidize hemoglobin to methemoglobin (MetHb) , which cannot transport oxygen.
-
Causality: The brain consumes ~20% of the body's oxygen. Chronic MetHb levels >10-20% create a state of "anemic hypoxia."
-
Vulnerability: Oligodendrocytes (myelin-producing cells) are exquisitely sensitive to hypoxia. Their death leads to the demyelination observed in the cerebellum and brainstem.
Secondary Mechanism: Mitochondrial Bioenergetic Failure
Similar to its structural analog 2,4-Dinitrophenol (DNP), 2,4-DNT and its metabolites can uncouple oxidative phosphorylation, though with lower potency.
-
ATP Depletion: Uncoupling dissipates the mitochondrial proton gradient, halting ATP synthesis.[2]
-
Calcium Dysregulation: Lack of ATP prevents the Na+/K+ ATPase and Ca2+ pumps from functioning, leading to intracellular Ca2+ overload and excitotoxicity.
Target Regions
-
Cerebellum: Lesions here correlate with the observed ataxia and gait abnormalities.
-
Brainstem: Vacuolation and demyelination in the brainstem tracts explain the "stiff-legged" paralysis seen in toxicological studies (e.g., Lee et al., 1985).
Visualization: Neurotoxic Signaling Cascade
Caption: Dual mechanistic pathway showing how methemoglobinemia-induced hypoxia and direct mitochondrial inhibition converge to cause demyelination and neuronal death.
Experimental Protocols for Neurotoxicity Assessment
To rigorously evaluate 2,4-DNT neurotoxicity, researchers must employ a subchronic exposure model that allows sufficient time for metabolite accumulation and lesion formation.
In Vivo Rat Model (Subchronic)
Rationale: Rats are the standard model due to extensive historical data on nitroaromatic metabolism. The subchronic duration (13 weeks) is critical as acute doses may cause death (LD50 ~800 mg/kg) before neurological lesions manifest.
Protocol Workflow:
-
Subject Selection: Male Sprague-Dawley rats (Males are more sensitive due to higher biliary excretion rates).
-
Dosing Regimen:
-
Route: Dietary admixture (ensures constant exposure profile).
-
High Dose: 0.2% w/w (approx. 140 mg/kg/day) – Expected to induce neurotoxicity.
-
Mid Dose: 0.05% w/w (approx. 35 mg/kg/day) – Near LOAEL.
-
Control: Standard chow.
-
Duration: 13 weeks.[3]
-
-
Clinical Monitoring: Daily observation for "stiff-legged gait," hindlimb splay, or tremors.
Behavioral Assays (Functional Readouts)
Perform these assays at Weeks 4, 8, and 12 to track progression.
| Assay | Metric Measured | Relevance to 2,4-DNT |
| Rotarod | Latency to fall (seconds) | Assesses cerebellar function and motor coordination (Ataxia). |
| Gait Analysis | Stride length, base width | Quantifies the "stiff-legged" phenotype and hindlimb paralysis. |
| Grip Strength | Force (Newtons) | Distinguishes between CNS ataxia and peripheral neuromuscular weakness. |
Neuropathology & Histology
Tissue Preparation: Transcardial perfusion with 4% paraformaldehyde. Key Stains:
-
Luxol Fast Blue (LFB): Critical for visualizing demyelination in the brainstem and cerebellar white matter.
-
Fluoro-Jade C: Specific marker for degenerating neurons.
-
H&E: To identify vacuolation (spongiosis) in the neuropil.
Risk Assessment Data
The following data points serve as benchmarks for designing dose-ranging studies and safety margins.
| Parameter | Value | Species | Endpoint | Source |
| Oral LD50 | 794 mg/kg (F) - 1320 mg/kg (M) | Rat | Acute Lethality | [Lee et al., 1985] |
| LOAEL (Neuro) | ~34 mg/kg/day | Rat | Decreased weight, ataxia | [EPA/ATSDR] |
| NOAEL (Systemic) | 4 mg/kg/day | Dog | No adverse effects | [Ellis et al., 1985] |
| Target Organ | Cerebellum, Brainstem, Testes | Rat/Dog | Lesions/Atrophy | [Deng et al., 2011] |
Note: Dogs are generally more sensitive than rats to the neuromuscular effects of DNTs.
References
-
Deng, Y. et al. (2011). Hepatotoxicity and nephrotoxicity induced by 2,4-dinitrotoluene in rats. Environmental Toxicology and Pharmacology.[4] Link
-
Ellis, H.V. et al. (1985). Subchronic and chronic toxicity studies of 2,4-dinitrotoluene.[5] Part I. Beagle dogs. Journal of the American College of Toxicology. Link
-
Lee, C.C. et al. (1985). Toxicological study of 2,4-dinitrotoluene in rats in long term feeding.[6][7][8][9] Journal of Toxicological Sciences.[10] Link
-
U.S. EPA. (2016). Toxicological Profile for Dinitrotoluenes. Agency for Toxic Substances and Disease Registry.[1] Link
-
Kozuka, H. (1979). Studies on the metabolism and toxicity of dinitrotoluenes. Journal of Toxicological Sciences.[10] Link
-
Reader, S. et al. (1991). Nitro-reduction of 2,4-dinitrotoluene by intestinal microorganisms.[3] Xenobiotica.[10] Link
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- 10. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]
An In-Depth Technical Guide to the Initial Enzymatic Attack in 2,4-Dinitrotoluene (2,4-DNT) Mineralization
Introduction: The Environmental Challenge of 2,4-Dinitrotoluene
2,4-Dinitrotoluene (2,4-DNT) is a xenobiotic compound primarily known as a precursor in the production of toluene diisocyanate for polyurethane foams and as a byproduct in the manufacturing of the explosive 2,4,6-trinitrotoluene (TNT)[1][2]. Its widespread industrial use has led to significant environmental contamination of soil and groundwater[1]. Due to its toxicity and potential carcinogenicity, 2,4-DNT is classified as a priority pollutant by environmental agencies[3]. The recalcitrant nature of this nitroaromatic compound necessitates a thorough understanding of the microbial and enzymatic mechanisms that can lead to its complete degradation, or mineralization. This technical guide provides a comprehensive overview of the initial enzymatic strategies employed by microorganisms to initiate the breakdown of 2,4-DNT, focusing on the well-characterized oxidative and reductive pathways.
Chapter 1: The Predominant Aerobic Oxidative Attack
Under aerobic conditions, the most efficient and well-documented pathway for the complete mineralization of 2,4-DNT is initiated by an oxidative attack[4]. This pathway has been extensively studied in several bacterial strains, most notably in species of Burkholderia and Pseudomonas[4][5]. The initial and rate-limiting step is catalyzed by a multi-component enzyme system known as 2,4-dinitrotoluene dioxygenase (DNTDO).
The Key Player: 2,4-Dinitrotoluene Dioxygenase (DNTDO)
DNTDO is a Rieske non-heme iron dioxygenase that catalyzes the incorporation of both atoms of molecular oxygen into the aromatic ring of 2,4-DNT. This reaction results in the formation of 4-methyl-5-nitrocatechol (4M5NC) and the concomitant release of a nitrite molecule[4][5]. This initial denitration is a critical step that destabilizes the aromatic ring, making it more susceptible to subsequent enzymatic attacks.
The DNTDO enzyme system is typically composed of three components:
-
A terminal oxygenase (DntA): This is the catalytic component responsible for substrate binding and oxidation. It is itself a multi-subunit protein.
-
A ferredoxin (DntAc): This small iron-sulfur protein acts as an electron shuttle, transferring electrons from the reductase to the terminal oxygenase.
-
A reductase (DntAd): This flavoprotein accepts electrons from NAD(P)H and initiates the electron transport chain.
The genetic basis for this pathway is often encoded in a dnt gene cluster, which has been well-characterized in Burkholderia sp. strain DNT and Burkholderia cepacia R34[4].
Figure 1: Initial dioxygenase attack in the aerobic oxidative pathway of 2,4-DNT mineralization.
Subsequent Monooxygenase Attack
Following the initial dioxygenation, the newly formed 4-methyl-5-nitrocatechol (4M5NC) is acted upon by a second key enzyme, 4-methyl-5-nitrocatechol monooxygenase (DntB)[1][6]. This flavoprotein monooxygenase catalyzes the oxidation of 4M5NC, leading to the removal of the second nitro group as nitrite and the formation of 2-hydroxy-5-methylquinone (2H5MQ)[1][6]. This two-step enzymatic process effectively removes both nitro groups from the aromatic ring, a crucial prerequisite for subsequent ring cleavage and entry into central metabolic pathways.
Figure 3: Initial steps of the anaerobic reductive pathway for 2,4-DNT transformation.
Chapter 3: Experimental Protocols and Data
The characterization of the enzymatic activities involved in 2,4-DNT degradation is crucial for understanding the metabolic pathways and for potential applications in bioremediation. This chapter outlines the fundamental experimental protocols for assaying the key enzymes and presents available quantitative data.
Assay for 2,4-Dinitrotoluene Dioxygenase (DNTDO) Activity
The activity of DNTDO can be monitored spectrophotometrically by measuring the rate of NAD(P)H oxidation at 340 nm. The assay mixture typically contains the cell-free extract or purified enzyme, 2,4-DNT, and NAD(P)H in a suitable buffer.
Protocol for DNTDO Activity Assay:
-
Preparation of Reagents:
-
Phosphate buffer (50 mM, pH 7.5)
-
2,4-DNT stock solution (10 mM in a suitable solvent like acetone, to be diluted to the final working concentration)
-
NAD(P)H stock solution (10 mM in buffer)
-
Cell-free extract or purified enzyme solution
-
-
Assay Procedure:
-
In a quartz cuvette, combine the phosphate buffer, 2,4-DNT (to a final concentration of 0.1-1 mM), and the enzyme solution.
-
Initiate the reaction by adding NAD(P)H (to a final concentration of 0.2 mM).
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of NAD(P)H oxidation is calculated using the molar extinction coefficient of NAD(P)H at 340 nm (6.22 mM⁻¹ cm⁻¹).
-
-
Controls:
-
A control reaction without the enzyme should be performed to account for any non-enzymatic degradation of NAD(P)H.
-
A control reaction without the substrate (2,4-DNT) is necessary to measure the endogenous NAD(P)H oxidase activity of the cell extract.
-
Assay for 4-Methyl-5-nitrocatechol (4M5NC) Monooxygenase Activity
The activity of 4M5NC monooxygenase can be determined by measuring the release of nitrite from 4M5NC. The amount of nitrite produced can be quantified colorimetrically using the Griess reagent.
Protocol for 4M5NC Monooxygenase Activity Assay:
-
Preparation of Reagents:
-
Phosphate buffer (50 mM, pH 7.5)
-
4M5NC stock solution (10 mM in a suitable solvent)
-
NAD(P)H stock solution (10 mM in buffer)
-
Cell-free extract or purified enzyme solution
-
Griess Reagent A (sulfanilamide solution) and Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
-
Assay Procedure:
-
Set up reaction mixtures containing the buffer, 4M5NC (final concentration 0.1-0.5 mM), and the enzyme solution.
-
Initiate the reaction by adding NAD(P)H (final concentration 0.2 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a quenching agent (e.g., acid or by boiling).
-
To an aliquot of the reaction mixture, add Griess Reagent A followed by Griess Reagent B.
-
After a short incubation period for color development, measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
-
Quantitative Data on Enzyme Kinetics
The kinetic parameters of the key enzymes in the 2,4-DNT degradation pathway provide valuable insights into their efficiency and substrate specificity.
| Enzyme | Organism | Substrate | Km (µM) | Vmax or Specific Activity | kcat (s-1) | Reference |
| 2,4-Dinitrotoluene Dioxygenase | Burkholderia sp. DNT | 2,4-DNT | ~20 | Not Reported | Not Reported | |
| 4-Methyl-5-nitrocatechol Monooxygenase | Burkholderia sp. DNT | 4-Methyl-5-nitrocatechol | Not Reported | ~0.1 U/mg | Not Reported | [1] |
| 4-Methyl-5-nitrocatechol Monooxygenase | Burkholderia sp. DNT | 4-Nitrocatechol | 11 ± 1 | Not Reported | 0.45 ± 0.02 | [1] |
Note: Comprehensive kinetic data, especially kcat and specific activity for 2,4-DNT dioxygenase, are not consistently reported in the literature, highlighting an area for further research.
Chapter 4: Concluding Remarks and Future Perspectives
The microbial degradation of 2,4-DNT is a fascinating example of evolutionary adaptation to xenobiotic compounds. The initial enzymatic attack, whether through an oxidative or reductive pathway, is the critical gateway to the complete mineralization or transformation of this pollutant. The aerobic oxidative pathway, initiated by the powerful 2,4-dinitrotoluene dioxygenase, is the most promising route for bioremediation applications due to its ability to completely degrade 2,4-DNT. In contrast, the anaerobic reductive pathway, while not leading to complete mineralization in isolation, plays a crucial role in the initial detoxification of 2,4-DNT in anoxic environments.
Future research should focus on several key areas to enhance our understanding and application of these enzymatic systems. A more detailed characterization of the enzymes involved in the reductive pathway is needed. Furthermore, a comprehensive analysis of the kinetic parameters of all enzymes in both pathways from a wider range of microorganisms would provide a more complete picture of their catalytic efficiencies. Protein engineering efforts could also be directed at improving the substrate specificity and catalytic activity of these enzymes for enhanced bioremediation strategies. A deeper understanding of the regulatory networks governing the expression of the dnt genes will also be instrumental in optimizing microbial degradation of 2,4-DNT in contaminated environments.
References
-
Cheng, J., et al. (1996). Anaerobic biotransformation of 2,4-dinitrotoluene with ethanol as primary substrate. Biotechnology and Bioengineering, 49(3), 275-281. [Link]
-
Duque, E., et al. (1993). Metabolism of 2,4,6-trinitrotoluene by Pseudomonas sp. strain A. Journal of Bacteriology, 175(23), 7543-7550. [Link]
-
Haigler, B. E., & Spain, J. C. (1993). Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp. Applied and Environmental Microbiology, 59(7), 2239-2243. [Link]
-
Haigler, B. E., Suen, W. C., & Spain, J. C. (1994). Purification and sequence analysis of 4-methyl-5-nitrocatechol oxygenase from Burkholderia sp. strain DNT. Journal of Bacteriology, 176(13), 3935-3941. [Link]
-
Hess, T. F., et al. (1998). Simultaneous biodegradation of 2,4-dinitrotoluene and 2,6-dinitrotoluene in an aerobic fluidized-bed biofilm reactor. Environmental Science & Technology, 32(1), 82-87. [Link]
-
Johnson, G. R., et al. (2002). Origins of the 2,4-dinitrotoluene pathway. Journal of Bacteriology, 184(15), 4219-4232. [Link]
-
Leungsakul, T., et al. (2005). Protein engineering of the 4-methyl-5-nitrocatechol monooxygenase from Burkholderia sp. strain DNT for enhanced degradation of nitroaromatics. Applied and Environmental Microbiology, 71(12), 8251-8259. [Link]
-
Li, Z., & Chen, J. (2011). Bioremediation of 2,4-dinitrotoluene (2,4-DNT) in immobilized micro-organism biological filter. Journal of Applied Microbiology, 111(4), 859-868. [Link]
-
Nishino, S. F., et al. (2000). Aerobic degradation of dinitrotoluenes and pathway for bacterial degradation of 2,6-dinitrotoluene. Applied and Environmental Microbiology, 66(6), 2604-2609. [Link]
-
Parales, R. E., et al. (2005). Purification, characterization, and crystallization of the components of the nitrobenzene and 2-nitrotoluene dioxygenase enzyme systems. Applied and Environmental Microbiology, 71(7), 3806-3814. [Link]
-
Ramos, J. L., et al. (2005). Biological degradation of 2,4,6-trinitrotoluene. Microbiology and Molecular Biology Reviews, 69(2), 347-385. [Link]
-
Snellinx, Z., et al. (2002). Remediation of 2,4,6-trinitrotoluene persistent in the environment – A review. Environmental Science and Pollution Research, 9(1), 17-27. [Link]
-
Spanggord, R. J., et al. (1991). Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp. Applied and Environmental Microbiology, 57(11), 3200-3205. [Link]
-
Suen, W. C., & Spain, J. C. (1993). Cloning and characterization of Pseudomonas sp. strain DNT genes for 2,4-dinitrotoluene degradation. Journal of Bacteriology, 175(6), 1831-1837. [Link]
-
U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – Dinitrotoluene (DNT). [Link]
-
Vorbeck, C., et al. (1998). Initial reductive reactions in aerobic microbial metabolism of 2,4,6-trinitrotoluene. Applied and Environmental Microbiology, 64(1), 246-252. [Link]
-
Wang, Y., et al. (2018). Aerobic transformation of 2,4-dinitrotoluene by Escherichia coli and its implications for the detection of trace explosives. Applied and Environmental Microbiology, 84(6), e02585-17. [Link]
-
Williams, R. E., & Taylor, N. L. (2013). Biodegradation of 2,4-dinitrotoluene with Rhodococcus pyridinivorans NT2: characteristics, kinetic modeling, physiological. RSC Advances, 3(20), 7349-7357. [Link]
-
Zenker, M. J., et al. (1999). Kinetic analysis of simultaneous 2,4-dinitrotoluene (DNT) and 2,6-DNT biodegradation in an aerobic fluidized-bed biofilm reactor. Biotechnology and Bioengineering, 65(4), 448-460. [Link]
-
Zhou, N. Y., et al. (1999). Purification, characterization, and crystallization of the components of the nitrobenzene and 2-nitrotoluene dioxygenase enzyme systems. Applied and Environmental Microbiology, 65(4), 1589-1595. [Link]
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- 3. Semi-rational design of nitroarene dioxygenase for catalytic ability toward 2,4-dichloronitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: High-Sensitivity Analysis of 2,4-Dinitrotoluene (GC-MS)
Abstract: This document provides a comprehensive guide to the analysis of 2,4-Dinitrotoluene (2,4-DNT) using Gas Chromatography-Mass Spectrometry (GC-MS). 2,4-DNT is a significant industrial chemical and environmental pollutant, primarily known as a precursor in the synthesis of trinitrotoluene (TNT) and toluene diisocyanate.[1] Its classification as a potential carcinogen necessitates sensitive and reliable analytical methods for its detection and quantification in various matrices.[2] This application note details field-proven protocols for sample preparation, instrument configuration, and data analysis, designed for researchers, environmental scientists, and quality control professionals. The methodologies are grounded in established principles and regulatory frameworks, such as those outlined by the U.S. Environmental Protection Agency (EPA).
Scientific Foundation & Analytical Strategy
The Analyte: 2,4-Dinitrotoluene (2,4-DNT)
2,4-Dinitrotoluene (C₇H₆N₂O₄) is a pale yellow crystalline solid and the most common of the six isomers of dinitrotoluene. Its semi-volatile nature and thermal stability make it an ideal candidate for gas chromatography. Understanding its physical and chemical properties is paramount for developing a robust analytical method.
Table 1: Physical and Chemical Properties of 2,4-Dinitrotoluene
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | [1] |
| Molar Mass | 182.134 g/mol | [1] |
| Appearance | Pale yellow to orange crystalline solid | [1] |
| Melting Point | 70 °C (158 °F) | [1] |
| Boiling Point | Decomposes at 250–300 °C | [1] |
| Water Solubility | 270 mg/L at 22 °C | [3] |
| Log K_ow_ | 1.98 | [2][3] |
The Log K_ow_ (octanol-water partition coefficient) of 1.98 indicates a moderate tendency to adsorb to organic matter in soil and sediment, guiding the choice of extraction solvents and techniques.
The Rationale for GC-MS
Gas Chromatography-Mass Spectrometry is the technique of choice for 2,4-DNT analysis due to its unparalleled combination of separation power and specificity.
-
Gas Chromatography (GC): The GC component separates 2,4-DNT from other volatile and semi-volatile compounds in a sample extract. The sample is injected into a heated inlet, where 2,4-DNT is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium). Separation occurs based on the compound's boiling point and its differential partitioning between the mobile phase (carrier gas) and the stationary phase (the column's inner coating). A programmed temperature ramp is essential for eluting 2,4-DNT with a sharp, symmetrical peak shape.
-
Mass Spectrometry (MS): As 2,4-DNT elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is the standard method, bombarding the molecule with high-energy electrons (typically 70 eV). This process creates a positively charged molecular ion (M⁺) and a series of characteristic fragment ions. This fragmentation pattern, or mass spectrum, is a unique chemical fingerprint. Identification is confirmed by matching this spectrum against a reference library and a known standard, while quantification is achieved by measuring the abundance of one or more of these characteristic ions.[2][4]
Experimental Workflow: From Sample to Result
The overall analytical process is a multi-step workflow that demands careful execution to ensure data quality and reproducibility. Each stage, from sample collection to data reporting, contains critical control points.
Caption: Overall GC-MS workflow for 2,4-DNT analysis.
Detailed Protocols
Protocol 1: Sample Preparation
The objective of sample preparation is to efficiently extract 2,4-DNT from the sample matrix and concentrate it into a solvent compatible with the GC-MS system. This protocol is based on principles from EPA Method 8270, which covers semivolatile organic compounds.
A. For Aqueous Samples (e.g., Groundwater)
This procedure utilizes Solid Phase Extraction (SPE), which offers reduced solvent consumption and higher sample throughput compared to traditional liquid-liquid extraction.[5]
-
Sample Preservation: Collect samples in 1 L amber glass bottles. If residual chlorine is suspected, dechlorinate with sodium thiosulfate. Store samples at 4°C and extract within 14 days.[6]
-
Spiking: Fortify the sample with surrogate standards (e.g., nitrobenzene-d5, 2-fluorobiphenyl) to monitor extraction efficiency.
-
SPE Cartridge Conditioning: Condition a divinylbenzene (DVB) or similar polymeric SPE cartridge according to the manufacturer's instructions, typically with dichloromethane, followed by methanol, and finally reagent water. Causality: This sequence activates the sorbent and ensures it is properly wetted for aqueous sample loading.
-
Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Drying: After loading, draw air through the cartridge for 10-20 minutes to remove residual water. Causality: Water is detrimental to the GC column and can interfere with the analysis.
-
Elution: Elute the trapped analytes, including 2,4-DNT, from the cartridge using a small volume of an appropriate solvent, such as acetone or dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1.0 mL using a gentle stream of nitrogen. Add the internal standard (e.g., chrysene-d12) just prior to analysis. The sample is now ready for GC-MS injection.
B. For Solid/Soil Samples
This procedure uses ultrasonic extraction (EPA Method 3550).
-
Sample Preparation: Homogenize the sample and weigh approximately 30 g into a beaker.
-
Spiking: Add surrogate standards directly to the soil sample and mix thoroughly.
-
Extraction: Add an appropriate volume of extraction solvent (e.g., acetone/hexane mixture). Place the beaker in an ultrasonic bath and extract for the recommended time.
-
Filtration & Concentration: Decant and filter the solvent extract. Repeat the extraction process two more times with fresh solvent. Combine the extracts and concentrate to 1.0 mL. Add the internal standard.
Caption: Logic diagram for selecting a sample preparation method.
Protocol 2: GC-MS Instrumental Analysis
The following parameters provide a robust starting point for the analysis of 2,4-DNT. Optimization may be required based on the specific instrument and column used.
Table 2: Recommended GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | Allows for both high and low concentration samples. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of 2,4-DNT without thermal degradation. |
| Injection Volume | 1.0 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures reproducible retention times. |
| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane | A robust, general-purpose column for semi-volatile compounds. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | Provides good separation of 2,4-DNT from related isomers and matrix components. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standardized at 70 eV for reproducible, library-matchable spectra.[2] |
| Source Temperature | 230 °C | Standard operating temperature to maintain cleanliness and performance. |
| Quadrupole Temp. | 150 °C | Prevents condensation of analytes within the mass analyzer. |
| Acquisition Mode | Full Scan (m/z 40-450) and/or SIM | Full scan for identification; SIM for enhanced sensitivity and quantification. |
| Solvent Delay | 4 minutes | Prevents the high-concentration injection solvent from saturating the detector. |
Data Interpretation & Quality Assurance
Identification of 2,4-Dinitrotoluene
Positive identification requires two forms of confirmation:
-
Retention Time: The retention time of the peak in the sample chromatogram must match that of a genuine 2,4-DNT standard (within a predefined window, e.g., ±0.05 minutes).
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a clear molecular ion and a fragmentation pattern that matches the reference spectrum from a trusted library (e.g., NIST) or a contemporaneously analyzed standard.
Table 3: Characteristic Ions for 2,4-DNT Identification (EI, 70 eV)
| m/z (mass-to-charge) | Ion Identity | Relative Abundance | Role |
| 182 | [M]⁺ (Molecular Ion) | Moderate | Confirms molecular weight. |
| 165 | [M-OH]⁺ | High | Quantification Ion . A stable, characteristic fragment.[2][4] |
| 89 | [C₇H₅]⁺ | High | Qualifier Ion . Confirms the toluene backbone.[2][4] |
| 63 | [C₅H₃]⁺ | High | Qualifier Ion . Further confirms the aromatic structure.[2][4] |
Quantification
Quantification should be performed using an internal standard method. A multi-point calibration curve (minimum 5 points) is generated by plotting the relative response (analyte peak area / internal standard peak area) against the concentration of the standards. The concentration of 2,4-DNT in a sample is then calculated from this regression line.
Quality Control (QC) - A Self-Validating System
To ensure the trustworthiness of the results, a rigorous QC protocol must be followed, consistent with EPA SW-846 methods.
-
Method Blank: An analysis of all reagents and materials without the sample matrix. This must be free of 2,4-DNT to ensure no background contamination.
-
Laboratory Control Sample (LCS): A clean matrix (e.g., reagent water) spiked with a known concentration of 2,4-DNT. The recovery must fall within established laboratory limits (e.g., 70-130%) to verify the accuracy of the entire analytical process.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known amount of 2,4-DNT and analyzed. This measures the effect of the sample matrix on the analytical accuracy and precision.
-
Calibration Verification: The calibration curve must be verified at the beginning and end of each analytical sequence, and periodically throughout, by analyzing a mid-level standard. The result must be within a specified tolerance (e.g., ±20%) of the true value.
By integrating these QC measures, the protocol becomes a self-validating system, providing high confidence in the reported results.
References
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
American Elements. (n.d.). 2,4-Dinitrotoluene, Uses, Safety. Retrieved from [Link]
-
Wikipedia. (2023, December 2). 2,4-Dinitrotoluene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8461, 2,4-Dinitrotoluene. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 2,4-Dinitrotoluene (DNT) / 2,4,6-Trinitrotoluene (TNT). Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2,4-DINITROTOLUENE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (1998). Toxicological Profile for Dinitrotoluenes - Chapter 7: Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (1998). Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]
-
Gumuscu, B., Erdogan, Z., Guler, M. O., & Tekinay, T. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLOS ONE, 9(6), e99230. Retrieved from [Link]
-
Hawari, J., Halasz, A., Paquet, L., Zhou, E., Spencer, B., Ampleman, G., & Thiboutot, S. (1998). Characterization of Metabolites in the Biotransformation of 2,4,6-Trinitrotoluene with Anaerobic Sludge: Role of Triaminotoluene. Applied and Environmental Microbiology, 64(6), 2200–2206. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2008). Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2) - Chapter 7 (2,4- and 2,6-Dinitrotoluene). Retrieved from [Link]
-
Bausum, H. T. (1988). Biodegradation of 2,4-and 2,6-Dinitrotoluene by Freshwater Microorganisms. Defense Technical Information Center. Retrieved from [Link]
-
Yinon, J., & Zitrin, S. (1981). Analytical Chemistry of 2,4,6-Trinitrotoluene. Defense Technical Information Center. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
Sources
- 1. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]
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- 3. epa.gov [epa.gov]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. organomation.com [organomation.com]
Application Note & Protocol: Ultrasensitive Detection of 2,4-Dinitrotoluene (2,4-DNT) Vapor Using Surface-Enhanced Raman Spectroscopy (SERS)
Introduction: The Imperative for Sensitive Explosives Detection
The detection of trace amounts of explosives is of paramount importance for security screening, military operations, and environmental monitoring. 2,4-dinitrotoluene (2,4-DNT) is a critical target analyte as it is a common manufacturing impurity and a degradation product of 2,4,6-trinitrotoluene (TNT), the primary component of many landmines and improvised explosive devices (IEDs).[1][2] Due to its higher vapor pressure compared to TNT, 2,4-DNT serves as a key volatile signature for the presence of these threats.[1][3][4] Traditional detection methods often lack the required sensitivity, selectivity, or portability for in-field applications. Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique that can overcome these limitations, offering rapid and ultrasensitive detection of chemical vapors down to the parts-per-billion (ppb) level and below.[5][6]
This application note provides a comprehensive guide to the principles, experimental protocols, and data analysis for the detection of 2,4-DNT vapor using SERS. It is intended for researchers, security professionals, and environmental scientists seeking to implement this advanced detection methodology.
The Power of SERS: A Brief Technical Overview
Surface-Enhanced Raman Spectroscopy is a highly sensitive vibrational spectroscopy technique that allows for the detection of molecular species at extremely low concentrations.[7] The SERS effect relies on the enhancement of the Raman scattering signal of molecules adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold (Au) or silver (Ag).[8] This enhancement arises from two primary mechanisms:
-
Electromagnetic Enhancement: This is the dominant mechanism and results from the excitation of localized surface plasmons on the metallic nanostructures by the incident laser light. This creates a highly localized and intense electromagnetic field at the surface, which significantly amplifies the Raman signal of nearby molecules.
-
Chemical Enhancement: This mechanism involves a charge-transfer interaction between the analyte and the SERS substrate, leading to a further, albeit smaller, enhancement of the Raman signal.[9]
The combination of these effects can lead to an overall signal enhancement of several orders of magnitude, enabling the detection of even single molecules in some cases.
SERS Substrate: The Heart of the Detection System
The choice and quality of the SERS substrate are critical for achieving high sensitivity and reproducibility. A variety of SERS substrates have been developed for explosives detection, each with its own advantages. Common examples include:
-
Colloidal Nanoparticles: Suspensions of gold or silver nanoparticles are widely used due to their ease of synthesis and high surface area.[10][11]
-
Nanoparticles Immobilized on Solid Supports: To create more robust and field-portable sensors, nanoparticles can be immobilized on various materials such as filter paper, quartz fibers, or silicon wafers.[3][12][13] This approach combines the high enhancement of nanoparticles with the stability of a solid substrate.
-
Nanostructured Surfaces: These are substrates with precisely fabricated nanostructures, such as nanogaps or nanopyramids, that can generate highly localized and intense electromagnetic fields, known as "hot spots," leading to enormous signal enhancements.[11]
For the detection of 2,4-DNT vapor, substrates that allow for efficient capture of the analyte from the gas phase are preferred. Porous substrates or those with a high surface area, such as gold nanoparticle-decorated quartz fibers, have shown excellent performance.[3][12][14][15]
Experimental Protocol: From Vapor Generation to Spectral Analysis
This section outlines a detailed protocol for the detection of 2,4-DNT vapor using a SERS substrate composed of gold nanoparticles immobilized on quartz fibers.
Part 1: Preparation of Gold Nanoparticle (AuNP) Decorated Quartz Fiber SERS Substrate
This protocol describes a straightforward method for creating a sensitive and robust SERS substrate.
Materials:
-
Quartz fibers
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate dihydrate
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Quartz Fiber Preparation:
-
Cut the quartz fibers into small, manageable pieces (e.g., 1 cm length).
-
Clean the fibers by sonicating them in ethanol and then DI water for 15 minutes each.
-
Dry the fibers in an oven at 100°C.
-
-
Synthesis of Gold Nanoparticles (Citrate Reduction Method):
-
Bring 100 mL of DI water to a boil in a clean flask.
-
Add 1 mL of 1% (w/v) HAuCl₄ solution and continue to boil.
-
Rapidly add 2 mL of 1% (w/v) sodium citrate solution while stirring vigorously.
-
The solution will change color from yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling for 15 minutes, then allow the solution to cool to room temperature.
-
-
Functionalization of Quartz Fibers with APTES:
-
Immerse the cleaned and dried quartz fibers in a 5% (v/v) solution of APTES in toluene for 2 hours at room temperature. This will create an amine-terminated surface on the fibers.
-
Rinse the fibers thoroughly with toluene and then ethanol to remove excess APTES.
-
Dry the functionalized fibers under a stream of nitrogen.
-
-
Immobilization of AuNPs on Quartz Fibers:
-
Immerse the APTES-functionalized quartz fibers in the prepared AuNP colloid for 12-24 hours. The amine groups on the fibers will bind to the AuNPs.
-
Gently rinse the AuNP-decorated fibers with DI water to remove any unbound nanoparticles.
-
Dry the SERS substrates under a gentle stream of nitrogen.
-
Part 2: 2,4-DNT Vapor Generation and Sample Collection
A controlled vapor generation system is essential for quantitative analysis.
Apparatus:
-
A temperature-controlled vapor generator
-
Mass flow controllers
-
A sampling chamber
-
The prepared AuNP-decorated quartz fiber SERS substrate
Procedure:
-
Place a small amount of solid 2,4-DNT into the vapor generator.
-
Heat the generator to a specific temperature to produce a stable vapor concentration.
-
Use mass flow controllers to dilute the 2,4-DNT vapor with an inert carrier gas (e.g., nitrogen) to achieve the desired concentration.
-
Place the SERS substrate in the sampling chamber.
-
Flow the 2,4-DNT vapor through the sampling chamber for a defined period to allow the analyte to adsorb onto the SERS substrate.
Part 3: SERS Measurement and Data Acquisition
A portable Raman spectrometer is ideal for in-field applications.[16][17]
Instrumentation:
-
A portable Raman spectrometer with a 785 nm laser excitation source
-
A fiber optic probe
Procedure:
-
Carefully remove the SERS substrate from the sampling chamber.
-
Position the Raman probe to focus the laser onto the SERS substrate.
-
Acquire the SERS spectrum of the adsorbed 2,4-DNT. Typical acquisition parameters might be a laser power of 10-50 mW and an integration time of 10-30 seconds.[5]
-
Acquire a background spectrum from a clean SERS substrate (without 2,4-DNT) for subtraction.
Data Analysis and Interpretation
The SERS spectrum of 2,4-DNT exhibits characteristic peaks that can be used for its identification and quantification.
Key Spectral Features of 2,4-DNT:
The most prominent and characteristic Raman band for 2,4-DNT is the symmetric stretching mode of the nitro group (NO₂), which typically appears in the range of 1330-1380 cm⁻¹.[11] Other significant peaks may include those corresponding to the aromatic ring vibrations and C-H bending modes.
Data Presentation:
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~830 | NO₂ out-of-plane bending |
| ~1140 | Methyl H-C-H asymmetric bending |
| ~1340 | NO₂ symmetric stretching |
| ~1600 | Aromatic ring C-C stretching |
Note: The exact peak positions may vary slightly depending on the SERS substrate and experimental conditions.
Quantitative Analysis:
The intensity of the characteristic 2,4-DNT peaks, particularly the strong NO₂ symmetric stretching band, can be correlated with the concentration of the vapor. A calibration curve can be generated by measuring the SERS intensity at different known vapor concentrations.
Visualizing the Workflow
The following diagrams illustrate the key processes in SERS-based detection of 2,4-DNT vapor.
Caption: SERS detection workflow for 2,4-DNT vapor.
Caption: Simplified mechanism of SERS enhancement for 2,4-DNT.
Trustworthiness and Self-Validation
To ensure the reliability of the SERS measurements, the following self-validating steps should be incorporated into the protocol:
-
Negative Controls: Always run a blank (a clean SERS substrate exposed to the carrier gas only) to ensure that there are no interfering signals from the substrate or the experimental setup.
-
Positive Controls: Periodically test the system with a known concentration of 2,4-DNT to verify the performance of the SERS substrate and the spectrometer.
-
Reproducibility: For each concentration, perform multiple measurements on different spots of the SERS substrate and on different substrates to assess the reproducibility of the results.
-
Specificity: To confirm that the detected signal is indeed from 2,4-DNT, the obtained spectrum should be compared with a reference spectrum of 2,4-DNT. Additionally, the system can be challenged with potential interferent vapors to assess its selectivity.[18]
Challenges and Future Directions
While SERS is a highly promising technique for 2,4-DNT vapor detection, several challenges remain. These include the potential for photochemical decomposition of the analyte under laser irradiation and the weak adsorption of some explosive molecules on the SERS substrate.[19] Future research will likely focus on the development of novel SERS substrates with enhanced stability and selectivity, as well as the integration of SERS sensors into fully autonomous and portable detection systems.
Conclusion
Surface-Enhanced Raman Spectroscopy offers a rapid, highly sensitive, and field-deployable solution for the detection of 2,4-DNT vapor. By following the detailed protocols and best practices outlined in this application note, researchers and security professionals can effectively implement this powerful technique for a wide range of applications, from landmine detection to environmental monitoring. The continued advancement of SERS technology holds great promise for addressing the critical need for improved explosives detection capabilities.
References
-
Sylvia, J. M., Janni, J. A., Klein, J. D., & Spencer, K. M. (2000). Surface-enhanced raman detection of 2,4-dinitrotoluene impurity vapor as a marker to locate landmines. Analytical Chemistry, 72(23), 5834–5840. [Link]
-
Hakim, M., & Broza, Y. Y. (2021). Explosive vapour/particles detection using SERS substrates and a hand-held Raman detector. RSC Advances, 11(44), 27285-27294. [Link]
-
Hakim, M., & Broza, Y. Y. (2021). Explosive vapour/particles detection using SERS substrates and a hand-held Raman detector. [Link]
-
Hakim, M., & Broza, Y. Y. (2021). Explosive vapour/particles detection using SERS substrates and a hand-held Raman detector. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Surface-Enhanced Raman Scattering Spectroscopy of Explosive 2,4-Dinitroanisole using Modified Silver Nanoparticles. Request PDF. [Link]
-
Wang, P., et al. (2022). Surface-Enhanced Raman Spectroscopy (SERS) Based Biological and Environmental 2D and 3D Imaging. [Link]
-
Kim, K., et al. (2018). Detection of Explosives by SERS Platform Using Metal Nanogap Substrates. Sensors, 18(2), 523. [Link]
-
Yagur-Kroll, S., et al. (2022). Enhancing DNT Detection by a Bacterial Bioreporter: Directed Evolution of the Transcriptional Activator YhaJ. [Link]
-
ResearchGate. (n.d.). SERS spectra of (a) TNT, (b) 2,4-DNT, and (c) 1,3,5-TNB at different concentrations. [Link]
-
Prante, M., et al. (2018). A Portable Biosensor for 2,4-Dinitrotoluene Vapors. Sensors, 18(12), 4247. [Link]
-
Lee, K. H., et al. (2011). Ultra-fast and ultra-sensitive 2,4-dinitrotoluene vapor sensing using gold nanoparticle assembled SERS probes. SPIE Digital Library. [Link]
-
Moore, E. A., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3163–3170. [Link]
-
Sengupta, A., et al. (2011). Vapor phase SERS sensor for explosives detection. 2011 11th IEEE International Conference on Nanotechnology. [Link]
-
Yagur-Kroll, S., et al. (2021). Performance upgrade of a microbial explosives' sensor strain by screening a high throughput saturation library of a transcriptional regulator. [Link]
-
Zhang, X., et al. (2024). Selective SERS Detection of TATB Explosives Based on Hydroxy-Terminal Nanodiamond-Multilayer Graphene Substrate. ACS Omega, 9(20), 22681–22689. [Link]
-
Prante, M., et al. (2018). A Portable Biosensor for 2,4-Dinitrotoluene Vapors. [Link]
-
Nano-Structures & Nano-Objects. (2017). 2,4-dinitrotoluene detected using portable Raman spectrometer and femtosecond laser fabricate. [Link]
-
Ben-Gurion University Research Portal. (2021). Explosive vapour/particles detection using SERS substrates and a hand-held Raman detector. [Link]
-
Yagur-Kroll, S., et al. (2014). Escherichia coli bioreporters for the detection of 2,4-dinitrotoluene and 2,4,6-trinitrotoluene. [Link]
-
Nutu, A., et al. (2024). A Surface-Enhanced Raman Spectroscopy-Based Aptasensor for the Detection of Deoxynivalenol and T-2 Mycotoxins. Biosensors, 14(9), 453. [Link]
-
ResearchGate. (n.d.). (PDF) Detection and identification of explosives by surface enhanced Raman scattering. [Link]
-
Kim, K., et al. (2018). Detection of Explosives by SERS Platform Using Metal Nanogap Substrates. [Link]
-
Yagur-Kroll, S., et al. (2014). Escherichia coli bioreporters for the detection of 2,4-dinitrotoluene and 2,4,6-trinitrotoluene. Applied and Environmental Microbiology, 80(18), 5639–5648. [Link]
-
Sguizzato, M., et al. (2022). Evaluation of the SERS performances of Tabun and VX label-free detection in complex and multicomponent fluids. [Link]
-
ResearchGate. (n.d.). Specific selectivity evaluation of the SERS detection system for 2,4-D against other pesticides. [Link]
-
Wise, B. M., et al. (2013). Multivariate Curve Resolution Applied to SERS Measurements of 2,4-DNT. ResearchGate. [Link]
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- 4. A Portable Biosensor for 2,4-Dinitrotoluene Vapors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of DNT Isomers
Welcome to the technical support center for the chromatographic separation of dinitrotoluene (DNT) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with analyzing these structurally similar compounds. Here, you will find a combination of theoretical explanations, practical troubleshooting advice, and detailed protocols to enhance the accuracy and reliability of your separations.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of DNT isomers.
Q1: What are the primary challenges in separating DNT isomers?
The main difficulty lies in the structural similarity of the six DNT isomers (2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT). Their nearly identical molecular weights and similar physicochemical properties result in close elution times, making baseline separation difficult to achieve. Co-elution, particularly between the most common isomers, 2,4-DNT and 2,6-DNT, is a frequent issue.[1][2][3] Furthermore, some isomers, like 2,4-DNT, can exhibit erratic chromatographic behavior, especially in gas chromatography (GC).[4]
Q2: Which chromatographic technique is better for DNT isomer separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
Both GC and HPLC are commonly used and effective for DNT isomer analysis.[5][6] The choice often depends on the sample matrix, required sensitivity, and available instrumentation.
-
GC is often coupled with sensitive detectors like Electron Capture Detectors (ECD) or Mass Spectrometry (MS) and can provide excellent resolution with the appropriate column and temperature programming.[5][6] However, the thermal stability of the analytes must be considered.
-
HPLC , particularly in reversed-phase mode, is also widely used and is a core component of regulatory methods like US EPA Method 8330B.[2][7] HPLC offers the advantage of analyzing thermally labile compounds and can provide different selectivity compared to GC.
Q3: What are the most common stationary phases for GC and HPLC separation of DNT isomers?
The choice of stationary phase is critical for achieving selectivity.
-
For GC: A common choice is a polar stationary phase like polyethylene glycol (e.g., Carbowax 20M), which can effectively separate DNT isomers based on differences in their polarity and boiling points.[8]
-
For HPLC: C18 columns are frequently used as a starting point in reversed-phase chromatography.[9] However, for improved selectivity between closely eluting isomers like 2,4-DNT and 2,6-DNT, alternative stationary phases such as Phenyl-Hexyl or Diol columns are often more effective.[10][11][12][13] These phases offer different interaction mechanisms, such as π-π interactions, which can enhance separation.[12]
Q4: Can mass spectrometry (MS) help in differentiating co-eluting DNT isomers?
Yes, MS can be a powerful tool for differentiating isomers, even when they are not fully separated chromatographically. By using techniques like tandem mass spectrometry (MS/MS), specific fragment ions for each isomer can be identified and used for quantification.[14][15] For example, 2,4-DNT and 2,6-DNT can exhibit different fragmentation patterns upon collision-induced dissociation, allowing for their individual identification.[14]
Troubleshooting Guide
This section provides solutions to specific problems encountered during the chromatographic analysis of DNT isomers.
Problem 1: Poor Resolution or Co-elution of 2,4-DNT and 2,6-DNT
This is the most common challenge in DNT isomer analysis.
Causality: The similar polarity and structure of 2,4-DNT and 2,6-DNT lead to very close retention times on many standard chromatographic columns.
Solutions:
-
HPLC Method Optimization:
-
Change Stationary Phase: If using a standard C18 column, switch to a stationary phase that offers alternative selectivity. A Phenyl-Hexyl column can provide π-π interactions with the aromatic rings of the DNT isomers, often resulting in improved resolution.[13] A Diol column, which allows for charge-transfer complex formation, has also been shown to achieve baseline separation of 2,4-DNT and 2,6-DNT with a resolution value greater than 2.0.[10][16]
-
Adjust Mobile Phase Composition: The choice and ratio of organic solvents in the mobile phase are critical.[17] While methanol is commonly used, switching to or adding acetonitrile can alter the selectivity.[10][18] A systematic approach to optimizing the mobile phase composition is recommended.
-
Optimize Temperature: Column temperature affects both viscosity of the mobile phase and the thermodynamics of the partitioning process.[19] Experiment with temperatures in the range of 25-50°C to see if resolution improves.
-
-
GC Method Optimization:
-
Optimize Temperature Program: A slow temperature ramp rate (e.g., 5-10°C/min) through the elution range of the DNT isomers can significantly improve separation.[20][21] An initial isothermal hold at a lower temperature can also help to focus the analytes at the head of the column before the temperature ramp begins.
-
Select an Appropriate Column: A polar stationary phase, such as one containing polyethylene glycol, is often effective for separating DNT isomers.[8] Ensure the column has a sufficient number of theoretical plates (i.e., is long enough and has a small internal diameter) for high efficiency.
-
Workflow for Troubleshooting Poor Resolution
Caption: A systematic workflow for troubleshooting poor resolution of DNT isomers.
Problem 2: Peak Tailing
Causality: Peak tailing can be caused by several factors, including active sites on the column or in the inlet, secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.
Solutions:
-
GC System:
-
Inlet Maintenance: The GC inlet is a common source of problems.[22][23] Deactivate the inlet liner or use a liner with glass wool to trap non-volatile residues. Regularly replace the septum and liner.
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions to remove any residual impurities.
-
Check for Active Sites: If using a new column, it may require some injections of a derivatizing agent or the sample itself to passivate any active sites.
-
-
HPLC System:
-
Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is crucial.[24][25] Although DNTs are not strongly acidic or basic, ensure the mobile phase pH is consistent and appropriate for the column.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample and re-injecting.
-
Column Contamination: If the column has been used for other analyses, it may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.
-
Problem 3: Irreproducible Retention Times
Causality: Fluctuations in retention times can be due to instability in the chromatographic system, such as changes in flow rate, temperature, or mobile phase composition.
Solutions:
-
General Checks:
-
System Equilibration: Ensure the chromatographic system is fully equilibrated before starting a sequence of injections. This is particularly important for gradient elution in HPLC and temperature programming in GC.
-
Leak Check: Perform a thorough leak check of the entire system, from the injector to the detector.
-
-
HPLC Specific:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition can lead to retention time shifts.
-
Pump Performance: Check the pump for consistent flow rate delivery. Worn pump seals can cause fluctuations in pressure and flow.
-
-
GC Specific:
-
Carrier Gas Flow: Ensure a constant and pure carrier gas supply. Use carrier gas purifiers to remove any contaminants.
-
Oven Temperature Control: Verify that the GC oven is maintaining a stable and accurate temperature.
-
Experimental Protocols
Protocol 1: Sample Preparation for DNT Analysis in Soil
This protocol is based on principles outlined in US EPA Method 8330B for the extraction of nitroaromatics from soil.[5]
-
Sample Homogenization: Air-dry the soil sample and grind it to a fine powder to ensure homogeneity. This is crucial for obtaining representative results.[5]
-
Extraction:
-
Weigh approximately 2 grams of the homogenized soil into a vial.
-
Add 10 mL of acetonitrile.
-
Place the vial in an ultrasonic bath for 18 hours.
-
-
Centrifugation and Filtration:
-
After sonication, allow the sample to cool.
-
Centrifuge the sample to pellet the soil particles.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining particulates before injection into the HPLC or GC.
-
Protocol 2: HPLC Method for DNT Isomer Separation
This protocol provides a starting point for the separation of DNT isomers using a Diol stationary phase, which has shown excellent selectivity.[10][16]
-
Column: Diol column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: Gradient to 70% B
-
10-12 min: Hold at 70% B
-
12-13 min: Return to 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Expected Outcome: This method should provide good resolution between 2,4-DNT and 2,6-DNT, with a total analysis time of less than 13 minutes.[10]
DNT Isomer Separation Mechanism on a Diol Column
Caption: The separation is driven by donor-acceptor interactions between the DNT nitro groups and the column's hydroxyl groups.[10]
Quantitative Data Summary
| Parameter | C18 Column | Phenyl-Hexyl Column | Diol Column |
| Resolution (2,4-DNT/2,6-DNT) | Often < 1.5 (co-elution) | > 1.5 (improved separation) | > 2.0 (baseline separation)[16] |
| Primary Interaction Mechanism | Hydrophobic | Hydrophobic & π-π | Charge-transfer complex[10] |
| Detection Limits (µg/L) | Variable, can be higher due to poor resolution | 0.62–1.32[11] | 0.78–1.17[10][16] |
References
-
Toxicological Profile for Dinitrotoluenes. Agency for Toxic Substances and Disease Registry. [Link]
-
Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC - NIH. National Institutes of Health. [Link]
- US3931347A - Purification of dinitrotoluene - Google Patents.
-
Effect of temperature on the separation of DNA fragments by high-performance liquid chromatography and capillary electrophoresis: a comparative study - PubMed. National Institutes of Health. [Link]
-
Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - NIH. National Institutes of Health. [Link]
-
Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - ResearchGate. ResearchGate. [Link]
-
Technical Fact Sheet – Dinitrotoluene (DNT) - US EPA. United States Environmental Protection Agency. [Link]
-
Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One - Research journals. PLOS One. [Link]
-
One-Step Isolation and Identification of Hydroxylamino-Dinitrotoluenes, Unstable Products from 2,4,6-Trinitrotoluene Metabolites, with Thin-Layer Chromatography and Laser Time-of-Flight Mass Spectrometry - ResearchGate. ResearchGate. [Link]
-
Technical Fact Sheet – Dinitrotoluene (DNT) - US EPA. United States Environmental Protection Agency. [Link]
-
2,4-Dinitrotoluene (DNT) - 2,4,6-Trinitrotoluene (TNT) - OSHA. Occupational Safety and Health Administration. [Link]
-
Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry - ResearchGate. ResearchGate. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Phenomenex. [Link]
-
Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Restek. [Link]
-
EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. Welch Materials. [Link]
-
Sampling and sample pretreatment for environmental analysis - ResearchGate. ResearchGate. [Link]
-
Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector - ResearchGate. ResearchGate. [Link]
-
EPA-RCA: 8330B: Explosives by HPLC. U.S. Environmental Protection Agency. [Link]
-
Preparation of Environmental Samples for the Determination of Trace Constituents. ResearchGate. [Link]
-
Development & Optimization of HPLC Method Course Outline - ResearchGate. ResearchGate. [Link]
-
Chromatographic Co-elution Chromatography - ResearchGate. ResearchGate. [Link]
-
Temperature Programmed GC: Why Are All Those Peaks So Sharp? | LCGC International. LCGC International. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. Agilent Technologies. [Link]
-
Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC - OSF. OSF Preprints. [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu UK. Shimadzu. [Link]
-
Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry - NIH. National Institutes of Health. [Link]
-
Techniques for Avoiding Unexpected Problems in LC and GC Analysis | Agilent. Agilent Technologies. [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. LCGC International. [Link]
-
Adapting EPA Method 8330B for Analysis of Explosives in Water to SPE and LC/MS/MS - Ingenieria Analitica Sl. Ingenieria Analitica. [Link]
-
Chromatography–Mass Spectrometry of Trinitrotoluene Isomers in the Negative Ionization Mode Under Resonance Electron Capture | Request PDF - ResearchGate. ResearchGate. [Link]
-
Mastering Stationary Phases: Selection Criteria and Method Development - Sorbtech. Sorbtech. [Link]
-
Tackling Common Challenges in Chromatography - Chrom Tech, Inc.. Chrom Tech. [Link]
-
Recent advances in sample preparation techniques for environmental matrix. ResearchGate. [Link]
-
GC Troubleshooting - The most common problems you will encounter. - YouTube. YouTube. [Link]
-
Enhanced Analysis of explosives listed in EPA Method 8330B using APCI-LC-MS/MS - Shimadzu Scientific Instruments. Shimadzu. [Link]
-
How changing stationary phase chemistry can impact separation selectivity | Biotage. Biotage. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. ALWSCI. [Link]
-
Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation - ResearchGate. ResearchGate. [Link]
Sources
- 1. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEMI Method Summary - 8330B [nemi.gov]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. epa.gov [epa.gov]
- 8. US3931347A - Purification of dinitrotoluene - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 12. welch-us.com [welch-us.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
- 16. researchgate.net [researchgate.net]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Effect of temperature on the separation of DNA fragments by high-performance liquid chromatography and capillary electrophoresis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. m.youtube.com [m.youtube.com]
- 24. storage.googleapis.com [storage.googleapis.com]
- 25. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Stability of 2,4-Dinitrotoluene (2,4-DNT) in Aqueous Solutions
Status: Active Last Updated: January 30, 2026 Support Tier: Level 3 (Senior Application Scientist) Scope: Aqueous Stability, Sample Preservation, Analytical Troubleshooting (HPLC/GC)
Executive Summary
2,4-Dinitrotoluene (2,4-DNT) presents a unique stability profile in aqueous matrices.[1][2] Unlike many organic analytes where hydrolysis is the primary concern, photolysis is the dominant degradation pathway for 2,4-DNT, capable of reducing analyte recovery by >50% within hours under ambient light. Secondary failure points include sorption to plastic containers and microbial reduction of the nitro groups.
This guide provides a self-validating framework to ensure data integrity during the analysis of 2,4-DNT, grounded in EPA Method 8330B protocols and kinetic degradation studies.
Module 1: Photolytic Degradation (The Primary Threat)
Issue: Users report rapid loss of 2,4-DNT recovery and the appearance of "ghost peaks" or pink discoloration in clear aqueous samples.
Technical Insight
2,4-DNT is highly photosensitive. Upon exposure to UV and visible light (< 400 nm), the nitro group undergoes reduction.
-
Kinetics: In deionized water, the photolytic half-life (
) is approximately 3–4 hours under sunlight.[3][4] -
Sensitization: In the presence of dissolved organic matter (humic acids) or salts (NaCl), the half-life can decrease to < 1 hour due to indirect photolysis mechanisms.[3]
-
Mechanism: The primary pathway involves the reduction of the nitro group to a nitroso intermediate, eventually forming 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene . These byproducts can dimerize to form azoxy compounds, which complicate chromatograms.
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| Pink/Red Solution | Formation of azoxy/azo dye byproducts due to extensive photolysis. | Discard sample. Degradation is irreversible. Resample using amber glass. |
| New Early Eluting Peaks | Presence of amino-dinitrotoluenes (photodegradation products). | Check sample history. If exposed to light for >1 hour, flag data as "suspect." |
| Low Recovery (<80%) | Likely photolysis during transport or benchtop preparation. | Wrap all clear glassware in aluminum foil immediately if amber glass is unavailable. |
Pathway Visualization
Figure 1: Photolytic degradation pathway of 2,4-DNT in aqueous solution. Note the formation of amino-nitrotoluenes and subsequent azoxy dimers.
Module 2: Material Compatibility & Sorption
Issue: Inconsistent calibration curves or low recovery from spiked "blank" water samples.
Technical Insight
Nitroaromatics are hydrophobic. 2,4-DNT has a solubility of ~270 mg/L (at 22°C), but it exhibits a strong affinity for hydrophobic surfaces.
-
Plastics: 2,4-DNT sorbs significantly to PTFE (Teflon), PVC, and low-density polyethylene (LDPE). Losses can occur within minutes of contact.
-
Glass: Borosilicate glass is the only recommended material.
FAQ: Container Selection
Q: Can I use plastic syringes for filtration? A: Only if validated. Disposable plastic syringes (polypropylene) can adsorb DNT.
-
Validation Step: Discard the first 5 mL of filtrate to saturate the active sites on the plastic filter housing/membrane before collecting the analytical aliquot.
-
Best Practice: Use glass syringes or centrifuge samples to settle particulates instead of filtering, if possible.
Q: Is silanized glass required? A: Generally, no. Standard Class A borosilicate glass is sufficient. Silanization is more critical for trace-level analysis of more polar explosives (like HMX/RDX) but does not hurt DNT analysis.
Module 3: Storage & Holding Times (EPA 8330B Compliance)
Issue: Determining the maximum shelf-life of samples before extraction.
Technical Insight
While hydrolysis is negligible at neutral pH, microbial activity can reduce nitro groups under anaerobic conditions. EPA Method 8330B establishes strict holding times to mitigate biological and thermal degradation.
Preservation Decision Tree
Figure 2: Workflow for sample preservation and holding times based on EPA Method 8330B guidelines.
Critical Data Points: Holding Times
| Parameter | Limit | Reference Method | Notes |
| Pre-Extraction Hold Time | 7 Days | EPA 8330B | From time of collection to solvent extraction. Must be kept at 4°C. |
| Post-Extraction Hold Time | 40 Days | EPA 8330B | Extracts in acetonitrile/methanol are stable if kept cold and dark. |
| pH Requirement | Neutral | N/A | Do not acidify unless Tetryl is a co-analyte (then pH < 3 with NaHSO4). |
Module 4: Analytical Troubleshooting (HPLC)
Issue: Peak tailing or co-elution with 2,6-DNT.
Technical Insight
2,4-DNT and its isomer 2,6-DNT are structurally similar and often co-exist in environmental samples.[5]
-
Separation: On a standard C-18 column, 2,4-DNT typically elutes after 2,6-DNT, but the resolution can be poor (< 1.5) without optimized mobile phases.
-
Tailing: Often caused by active silanol sites on the column interacting with the nitro groups.
Troubleshooting Guide
-
Ghost Peaks (Azoxy compounds):
-
Observation: Unidentified peaks eluting much later than DNT.
-
Cause: Sample was exposed to light.[3]
-
Fix: Check the "Pink Water" status. If the sample is clear, run a gradient wash to clear the column.
-
-
Co-elution with 2,6-DNT:
-
Observation: A single broad peak or "shoulder" peak.
-
Fix: Lower the column temperature to 25°C or change the mobile phase modifier. Methanol/Water gradients often provide better selectivity for nitroaromatics than Acetonitrile/Water.
-
-
Salting Out Effect (Liquid-Liquid Extraction):
-
Observation: Low recovery during extraction.
-
Fix: 2,4-DNT is moderately soluble in water (270 mg/L). Adding NaCl (salting out) during liquid-liquid extraction significantly improves partition into the organic phase (e.g., isoamyl acetate or acetonitrile).
-
References
-
U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).[6] SW-846 Update IIIB.
-
Mihas, O., et al. (2007). Photolysis of 2,4-dinitrotoluene in various water solutions: effect of dissolved species. Journal of Hazardous Materials. (Demonstrates half-life reduction in presence of salts/humic acid).
-
Phelan, J.M., & Barnett, J.L. (2001).[7][8] Solubility of 2,4-Dinitrotoluene and 2,4,6-Trinitrotoluene in Water.[1][9][10][11] Journal of Chemical & Engineering Data. (Establishes solubility baseline of ~200-270 mg/L).
-
Spanggord, R.J., et al. (1980).[7] Environmental Fate Studies on Certain Munition Wastewater Constituents.[7][9] SRI International. (Foundational work on photolysis and microbial degradation pathways).
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Electrochemical degradation of 2,4-Dinitrotoluene (DNT) from aqueous solutions using three-dimensional electrocatalytic reactor (3DER): Degradation pathway, evaluation of toxicity and optimization using RSM-CCD - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Photolysis of 2,4-dinitrotoluene in various water solutions: effect of dissolved species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Technical Support Center: Optimizing GC Analysis for Dinitrotoluenes (DNTs)
Introduction: The "Sticky" Science of Nitroaromatics
Welcome to the technical support hub. If you are analyzing 2,4-dinitrotoluene (2,4-DNT) or 2,6-dinitrotoluene (2,6-DNT) and seeing peak tailing, non-linear calibration curves, or "ghost" peaks, you are likely battling thermal instability and surface activity .
Nitroaromatics are notoriously labile. They possess strong dipoles that interact aggressively with active sites (silanol groups) in your GC inlet and column. When combined with high temperatures, these interactions catalyze the loss of nitro groups (
This guide moves beyond basic method parameters to the mechanistic causes of failure and provides self-validating protocols to fix them.
Module 1: Diagnostic Triage
How do I confirm thermal degradation is occurring?
Before changing parameters, you must distinguish between thermal degradation (breakdown due to heat) and adsorption (sticking to dirt/active sites). Often, they happen simultaneously.
The Symptom:
-
Tailing Factor > 1.2: Indicates adsorption.
-
Non-linear response at low concentrations: The active sites "eat" a fixed amount of analyte; low standards disappear, while high standards look fine.
-
Extra Peaks: Appearance of amino-nitrotoluenes or mononitrotoluenes (degradation products).
The Diagnostic Workflow: Use the following logic flow to pinpoint the failure point.
Figure 1: Diagnostic logic tree for isolating thermal vs. chemical contributions to DNT loss.
Module 2: Inlet Optimization (The Critical Zone)
Q: My standard method uses a 250°C Splitless inlet. Is this killing my DNTs?
A: Likely, yes. While 250°C is standard for general semi-volatiles, it is the "danger zone" for nitroaromatics. The residence time in a hot, expanding vapor cloud increases the probability of the nitro-group cleaving or the ring interacting with free silanols on the glass liner.
The Fix: Three-Tiered Inlet Strategy
| Tier | Technique | Protocol | Why it works |
| 1 (Good) | Optimized Splitless | Temp: 200°C - 220°CLiner: Ultra-Inert Single Taper (No Wool) | Lower temp reduces thermal stress. Removing wool eliminates surface area where adsorption occurs. |
| 2 (Better) | Pulsed Splitless | Pressure: 20-30 psi pulse (0.5 min)Temp: 220°C | High pressure collapses the vapor cloud, forcing the sample onto the column faster (reduced residence time in the hot inlet). |
| 3 (Best) | PTV / MMI | Start: 40°C (Cold)Ramp: 700°C/min to 250°CMode: Solvent Vent | Programmed Temperature Vaporization (PTV) injects cold. The analyte never "sits" in a hot liner; it vaporizes instantly and moves to the column. |
Expert Insight: If you must use Tier 1 (Standard Splitless), avoid liners with glass wool unless they are freshly certified "Ultra-Inert." Glass wool creates a massive surface area of broken silica bonds. Once dirty, wool becomes a catalytic reactor for DNT degradation.
Module 3: Column & Method Parameters
Q: Which stationary phase minimizes DNT breakdown?
A: Low-polarity, highly inert phases. Per EPA Method 8091 [1], wide-bore columns are often suggested, but modern narrow-bore capillary columns with specific phases offer better resolution if the surface chemistry is correct.
Recommended Phases:
-
5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., Rtx-5, DB-5ms, HP-5).
-
Why: The slight polarity matches the aromatic ring of DNT without inducing strong dipole retention that leads to tailing.
-
-
14% Cyanopropyl-phenyl (e.g., Rtx-1701).
-
Why: Often used for confirmation (EPA 8091), but can be more active. Use only if dual-column confirmation is required.
-
The "Cool" Method Protocol: To minimize thermal stress on the column, we want to elute DNTs quickly at the lowest possible oven temperature.
-
Carrier Gas: Helium at constant flow (1.2 mL/min for 0.25mm ID).
-
Oven Ramp:
-
Initial: 80°C (Hold 1 min) - Traps the solvent.
-
Ramp: 20°C/min to 180°C - Fast ramp to get through the "boiling point" zone.
-
Slow Ramp: 5°C/min to 230°C - Separation of 2,4-DNT and 2,6-DNT isomers.
-
Bake out: 300°C (2 mins).
-
Module 4: The Self-Validating System
Q: How do I prove my system is inert enough for DNTs?
You cannot rely on a standard calibration check alone. You need a Degradation Check Standard .
Protocol: The 2,4-DNT / 4-Amino-2-Nitrotoluene Ratio DNTs often degrade into amino-nitrotoluenes in the inlet.
-
Prepare a Check Standard: 50 ppm 2,4-DNT in Acetonitrile.
-
Inject: Run your optimized method.
-
Calculate Breakdown: Look for the emergence of 4-amino-2-nitrotoluene or 2-amino-4-nitrotoluene.
-
Pass Criteria:
-
< 3% Breakdown: Excellent system inertness.
-
3-10% Breakdown: Acceptable for screening, marginal for quantitation.
-
> 10% Breakdown: STOP. Maintenance required (Cut column, change liner).
-
Visualizing the Degradation Pathway
Understanding how DNT fails helps you prevent it. The diagram below illustrates the competing forces in your GC inlet.
Figure 2: The fate of DNT in the inlet. Success depends on minimizing exposure to Heat and Silanols.
References
-
U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.[1][2][3] SW-846.[4]
-
Restek Corporation. (2020). How to Choose a GC Inlet Liner. Restek Resource Hub.
-
Agilent Technologies. (2020). Selecting the Right Inlet Liner for Efficient Sample Transfer.[5][6][7][8] Agilent Technical Note.
-
Chen, W.S., et al. (2007).[9] Decomposition of dinitrotoluene isomers... in spent acid.[9][10] Journal of Hazardous Materials.[9]
Sources
- 1. epa.gov [epa.gov]
- 2. SW-846 Test Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 3. NEMI Method Summary - 8091 (by GC-NPD) [nemi.gov]
- 4. epa.gov [epa.gov]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. agilent.com [agilent.com]
- 7. trajanscimed.com [trajanscimed.com]
- 8. How to Choose a GC Inlet Liner [discover.restek.com]
- 9. Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
troubleshooting poor peak resolution between 2,4-DNT and 2,6-DNT
Executive Summary
The separation of 2,4-Dinitrotoluene (2,4-DNT) and 2,6-Dinitrotoluene (2,6-DNT) represents a classic "critical pair" challenge in chromatography. As structural isomers, they share identical molecular weights (182.13 g/mol ) and similar boiling points, often leading to co-elution on standard non-polar stationary phases.
This guide moves beyond basic method parameters to address the mechanistic drivers of separation: steric hindrance, dipole moments, and
Part 1: Physical Properties & Separation Physics
Before troubleshooting, verify your target analytes. Understanding the steric differences between these isomers is the key to selecting the correct stationary phase.
| Property | 2,4-Dinitrotoluene | 2,6-Dinitrotoluene | Chromatographic Implication |
| Structure | Nitro groups at ortho/para positions.[1][2] Molecule is relatively planar. | Nitro groups at both ortho positions. Steric strain twists nitro groups out of plane. | Shape Selectivity: 2,4-DNT interacts more strongly with planar stationary phases. |
| Dipole Moment | ~4.3 D | ~2.8 D | Polarity: 2,4-DNT is significantly more polar, allowing separation via dipole-dipole interactions. |
| Boiling Point | 300°C (decomposes) | 285°C (approx) | GC Volatility: Very similar; relying solely on boiling point (dispersion forces) is inefficient. |
| Melting Point | 71°C | 66°C | Minimal impact on gas phase separation. |
Part 2: High-Performance Liquid Chromatography (HPLC)
Scenario A: "I am using a C18 column and the peaks are merging."
Diagnosis: Standard C18 (octadecyl) columns rely primarily on hydrophobic subtraction. Because 2,4- and 2,6-DNT have similar hydrophobicity, C18 often fails to resolve them to baseline (
The Fix: Leverage
Recommended Protocol: Phenyl-Hexyl or Biphenyl Chemistry
-
Stationary Phase: Switch from C18 to a Phenyl-Hexyl or Biphenyl column.
-
Mobile Phase Selection (Critical): Use Methanol (MeOH) instead of Acetonitrile (ACN).
-
Why? ACN has its own
-electrons (triple bond) which compete with the analyte for the stationary phase, suppressing the separation mechanism. MeOH is "transparent" to - interactions, maximizing selectivity ( ).
-
Step-by-Step Optimization (Isocratic Screening)
-
Column: Biphenyl, 100 Å, 2.7 µm or 3.5 µm.
-
Mobile Phase: 55% Methanol / 45% Water.
-
Flow Rate: 1.0 mL/min (for 4.6mm ID).
-
Temp: 30°C.
-
Expected Result: 2,6-DNT elutes first; 2,4-DNT elutes second with
.
Part 3: Gas Chromatography (GC)[7]
Scenario B: "My 5% Phenyl (DB-5/HP-5) column shows a single broad peak."
Diagnosis: A 5% phenyl phase is too non-polar. It separates primarily by volatility (boiling point). Since the boiling points of these isomers are close, the separation factor (
The Fix: Increase Polarity & Dipole Interaction You need a phase that exploits the difference in dipole moments (2,4-DNT is more polar).
Recommended Protocol: Cyanopropyl or Wax Phases
-
Primary Choice: 14% Cyanopropyl-phenyl-methylpolysiloxane (e.g., DB-1701, ZB-1701).
-
Alternative Choice: Polyethylene Glycol (PEG/Wax).
-
Warning: Ensure your operating temperature stays below the PEG bleed limit (usually 250-260°C).
-
GC Thermal Gradient Optimization
If you cannot change the column, you must optimize the temperature ramp to flatten the gradient at the elution point.
-
Injector: Split (10:1 to 50:1) to prevent column overload.
-
Carrier: Helium at 1.2 mL/min (constant flow).
-
Oven Program:
-
Start at 80°C (Hold 1 min).
-
Ramp 10°C/min to 180°C.
-
Critical Step: Slow ramp 2°C/min to 230°C. (This expands the window where isomers elute).
-
Ramp 20°C/min to 280°C (Bake out).
-
Part 4: Troubleshooting Logic & Decision Trees
Visualizing the Workflow
Use the following logic flow to determine the root cause of your resolution failure.
Caption: Diagnostic logic flow for identifying the root cause of DNT isomer co-elution in HPLC and GC workflows.
Part 5: The "Why" - Advanced Theory
If you are writing a method validation report, use this section to justify your parameters.
The Resolution Equation
-
Efficiency (
): Controlled by column length and particle size.-
Impact: Low. Doubling column length only increases resolution by
(1.4x) but doubles run time.
-
-
Retention Factor (
): Controlled by solvent strength (HPLC) or temperature (GC).-
Impact: Moderate. Ensure
is between 2 and 10. If peaks elute too fast ( ), they are stuck in the solvent front.
-
-
Selectivity (
): Controlled by Stationary Phase Chemistry .-
Impact:Critical. This is the only parameter that physically moves the peaks apart relative to each other.
-
For DNTs: Changing from C18 to Phenyl-Hexyl changes
significantly because it introduces a new interaction mechanism (pi-stacking) that affects the isomers differently.
-
Part 6: References & Authority[8]
-
U.S. EPA Method 8330B. "Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)."[6] SW-846 Update IV, 2006.
-
Relevance: Establishes the standard for using complementary phases (C18 and CN/Phenyl) for confirmation of DNT isomers.
-
-
U.S. EPA Method 8091. "Nitroaromatics and Cyclic Ketones by Gas Chromatography."[7][8] SW-846, 1996.
-
Relevance: Validates GC parameters and detector selection (ECD/NPD) for nitroaromatics.
-
-
Agilent Technologies. "Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column." Application Note 5991-0390EN, 2012.
-
Relevance: Provides comparative data on C18 vs. Phenyl-Hexyl selectivity for 2,4-DNT and 2,6-DNT.
-
-
Restek Corporation. "Explosives Analysis by EPA Method 8330B using Ultra IBD and Ultra C18 Columns." Application Note, 2007.
-
Relevance: Demonstrates the "Biphenyl" phase efficacy for isomer resolution.
-
Sources
- 1. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. thamesrestek.co.uk [thamesrestek.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography | PLOS One [journals.plos.org]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. NEMI Method Summary - 8091 (by GC-ECD) [nemi.gov]
- 8. NEMI Method Summary - 8091 (by GC-NPD) [nemi.gov]
Technical Support Hub: Sample Cleanup for Humic Acid in DNT Analysis
Introduction: The "Humic Acid Nightmare"
Welcome to the Nitroaromatics Analysis Support Hub. If you are analyzing soil or sediment extracts for Dinitrotoluene (DNT) and observing rising baselines, shifting retention times, or severe ion suppression in LC-MS, you are likely battling Humic Acids (HA) .[1]
Humic acids are complex, high-molecular-weight, polyanionic macromolecules ubiquitous in soil.[1] They co-extract with DNT because both are soluble in polar organic solvents (like acetonitrile and acetone). However, their chemical behaviors differ significantly:
-
DNT (2,4-DNT, 2,6-DNT): Neutral, non-polar, electron-deficient aromatics.[1] Base-sensitive.
-
Humic Acid: Acidic (rich in carboxylic and phenolic groups), polyanionic at neutral pH, heterogeneous size.
This guide provides the causality-driven protocols to exploit these differences and isolate DNT.
Module 1: The Mechanism of Interference
Q: Why does Humic Acid destroy my DNT analysis? A: Humic acid interference is threefold:
-
Ion Suppression (LC-MS): HA molecules compete for charge in the electrospray source, drastically reducing DNT signal intensity (matrix effect).[1]
-
UV Absorption (HPLC-UV): HA has a broad, intense absorption spectrum that overlaps with the 254 nm UV cutoff used for DNT, causing massive background humps.[1]
-
Active Site Binding: HA can irreversibly bind to the active sites of GC liners or LC columns, changing their selectivity over time.
Q: What is the "Golden Rule" of DNT Cleanup? A: Neutrality vs. Charge. DNT is neutral; Humic Acid is anionic at pH > 4. We use this to trap HA while letting DNT pass through.[1]
Module 2: Primary Cleanup Protocols
Protocol A: The "Pass-Through" SPE Method (Recommended)
Best for: High-throughput LC-MS/HPLC analysis of soil extracts.[1]
This method uses Strong Anion Exchange (SAX) or Aminopropyl (
The Logic: At neutral pH, HA is negatively charged (
Step-by-Step Workflow:
-
Cartridge Selection: Use a 500 mg / 6 mL SAX or
cartridge.[1] -
Conditioning:
-
Pass 5 mL Methanol (MeOH) to activate the sorbent.
-
Pass 5 mL Deionized Water to equilibrate.[1] Do not let the bed dry.
-
-
Sample Loading (The Critical Step):
-
Wash (Optional):
-
Pass 2 mL of the extraction solvent.[2] Collect this and combine with the load effluent.
-
-
Analysis:
-
The collected liquid contains your DNT, cleaned of humic acids.
-
Visualization of Pass-Through Logic:
Protocol B: EPA 8330B Salting-Out Extraction
Best for: Aqueous samples (groundwater/surface water) with low concentrations.[1]
This is the regulatory standard for concentrating nitroaromatics while excluding water-soluble interferences.[1]
The Logic: Adding massive amounts of salt increases the ionic strength of the water. This "salts out" the organic compounds (DNT), forcing them into the small volume of organic solvent (Acetonitrile), while highly polar humics may partially remain in the brine or precipitate.
Step-by-Step Workflow:
-
Preparation: Measure 770 mL of aqueous sample in a 1 L volumetric flask.
-
Salting: Add 251 g of Sodium Chloride (NaCl) .
-
Note: This approximates the saturation point.
-
-
Solvent Addition: Add 164 mL of Acetonitrile (ACN) .
-
Extraction:
-
Stir vigorously for 15 minutes.
-
Allow phases to separate (10+ minutes). The ACN layer will float on top.
-
Observation: The salt water is denser than ACN.
-
-
Collection:
Data: Salting-Out Efficiency
| Parameter | Value | Reference |
| Sample Volume | 770 mL | EPA Method 8330B [1] |
| Salt Added | 251 g NaCl | EPA Method 8330B [1] |
| Solvent | 164 mL Acetonitrile | EPA Method 8330B [1] |
| Target Recovery | > 90% for DNTs | [1][2] |
Protocol C: Alumina Cleanup (Method 3610B)
Best for: Heavily contaminated soil extracts where SPE fails.
The Logic: Alumina separates compounds based on polarity.[5] We must use Neutral Alumina .[1]
-
Warning:Basic Alumina (pH 9-10) can cause deprotonation and degradation of nitroaromatics (forming Meisenheimer complexes).[1] Acidic Alumina may irreversibly bind some basic DNT degradation products (amino-DNTs).
Step-by-Step Workflow:
-
Preparation: Use Neutral Alumina (Brockmann Grade I), deactivated with 3% water (Grade II) or as specified by the manufacturer.
-
Column Packing: Pack a glass column with ~5g of Neutral Alumina. Top with 1 cm of anhydrous sodium sulfate (to remove moisture).
-
Loading: Load the extract (solvent exchanged to hexane or methylene chloride) onto the column.
-
Elution: Elute DNT with a solvent of moderate polarity (e.g., Acetone/Methylene Chloride mix). Humic acids (highly polar) are retained on the alumina.
Module 3: Troubleshooting Matrix
Q: I used the SAX cartridge, but my recovery of 2,4-DNT is low (<60%). Why? A: Check your pH.
-
Cause: If the sample pH was too high (>9), DNT degrades.
-
Cause: If the flow rate was too fast during loading, physical breakthrough occurred.
-
Fix: Adjust sample extract to pH 6–7 using phosphate buffer before loading.
Q: I see a "shoulder" on my TNT/DNT peaks in HPLC. Is this Humic Acid? A: Likely not.[1] This is often a degradation product.[1]
-
Cause: Tetryl decomposes into N-methyl-picramide, which appears as a shoulder on TNT/DNT peaks.[1]
-
Fix: If analyzing Tetryl alongside DNT, ensure the sample is acidified (pH < 3) with sodium bisulfate [1]. Note: This conflicts with the SAX cleanup for Humic Acid. You may need two separate aliquots.
Q: My GC liner turns black after 10 injections. A: Humic acid pyrolysis.[1]
-
Cause: Incomplete removal of HA.[6] HA does not volatilize; it burns onto the liner.
-
Fix: Implement GPC (Gel Permeation Chromatography) per EPA Method 3640A. GPC separates by size.[1] HA (>1000 Da) elutes first; DNT (~182 Da) elutes later.[1] This is the ultimate cleanup for "dirty" soils.
Decision Tree: Selecting the Right Cleanup
References
-
US EPA. (2006).[1] Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).[1] SW-846.[1][7][8] [Link]
-
US EPA. (1996).[1] Method 3610B: Alumina Cleanup.[1] SW-846.[1][7][8] [Link]
-
US EPA. (1994).[1] Method 3640A: Gel Permeation Cleanup.[1] SW-846.[1][7][8] [Link]
-
Agilent Technologies. (2008).[1] Agilent's New Mixed-Mode Anion Exchange Polymer Solid-Phase Extraction Cartridges: SampliQ SAX Technical Note.[1] [Link]
-
Phenomenex. (2020).[1] SP Technical Tip: How to Clean Up Analytes with Ionized Interferences. [Link]
Sources
Validation & Comparative
A Comparative Toxicological Assessment of 2,4-Dinitrotoluene and 2,6-Dinitrotoluene for the Research Professional
This guide provides an in-depth, objective comparison of the toxicological profiles of 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (2,6-DNT). These isomers, while structurally similar, exhibit critical differences in their biological activities and toxic potential. Understanding these distinctions is paramount for researchers in toxicology, environmental science, and drug development engaged in risk assessment and the study of nitroaromatic compounds. This document moves beyond a simple recitation of data, offering insights into the mechanistic underpinnings of their toxicity and the experimental rationale for their evaluation.
Introduction: Isomers of Industrial Significance
2,4-DNT and 2,6-DNT are pale yellow, crystalline solids primarily produced as intermediates in the synthesis of toluene diisocyanate (TDI), a key component in the manufacturing of polyurethane foams.[1] They are also found in military munitions and as byproducts of 2,4,6-trinitrotoluene (TNT) production.[1][2] Technical-grade DNT, a common industrial product, is a mixture typically containing about 76% 2,4-DNT and 19% 2,6-DNT.[3] Due to their widespread use, these compounds are significant environmental contaminants, frequently detected in soil and groundwater near manufacturing and military sites.[4]
The seemingly minor difference in the position of a single nitro group profoundly impacts their metabolic fate and toxicological properties, particularly concerning carcinogenicity. This guide will dissect these differences, providing the experimental context necessary for informed research and development.
Comparative Analysis of Toxicological Endpoints
The toxicity of 2,4-DNT and 2,6-DNT has been evaluated across a range of endpoints. While both are recognized as moderately to highly toxic, key distinctions emerge, especially in chronic exposure scenarios.[5]
Acute Toxicity
Acute toxicity studies, which assess the adverse effects of a substance after a single or short-term exposure, classify both 2,4-DNT and 2,6-DNT as moderately to highly toxic via the oral route.[6] The median lethal dose (LD50) is a standardized measure of acute toxicity. A comparative summary of oral LD50 values reveals species-specific differences in sensitivity.
Table 1: Comparative Oral LD50 Values for 2,4-DNT and 2,6-DNT
| Isomer | Species | Sex | LD50 (mg/kg body weight) | Reference |
| 2,4-DNT | Rat | Male & Female | 240 - 650 | |
| Mouse | Male & Female | 1340 - 1954 | ||
| Bullfrog | Male | 1098 | [7] | |
| 2,6-DNT | Rat | Male | 180 - 535 | [8] |
| Rat | Female | 795 | [8] | |
| Mouse | Male | 621 - 1000 | [8] | |
| Mouse | Female | 807 | [8] | |
| Bullfrog | Male | 1098 | [7] |
Expert Interpretation: The data indicates that rats are generally more sensitive to the acute effects of both isomers than mice. For 2,6-DNT, male rats appear to be somewhat more sensitive than females.[8] Interestingly, while mice are substantially less sensitive to 2,4-DNT than rats, this difference is less pronounced for 2,6-DNT, suggesting potential species-specific metabolic handling. In amphibians, the acute toxicity of the two isomers appears to be identical.[7] Symptoms of acute toxicity for both compounds are similar and include neurological signs like ataxia, hematological effects such as cyanosis, and at higher doses, liver and kidney necrosis.[7]
Genotoxicity and Carcinogenicity: The Critical Distinction
The primary divergence in the toxicological profiles of 2,4-DNT and 2,6-DNT lies in their genotoxic and carcinogenic potential. Genotoxicity refers to the ability of a chemical to damage genetic material (DNA), which can lead to cancer.
Genotoxicity:
-
Ames Test (Bacterial Reverse Mutation): Both 2,4-DNT and 2,6-DNT are mutagenic in Salmonella typhimurium strains, particularly those engineered to have high levels of nitroreductase and O-acetyltransferase activity (e.g., YG1041 and YG1042).[9] This indicates that their mutagenicity is dependent on metabolic activation via the reduction of their nitro groups to reactive hydroxylamino intermediates.[9]
-
In Vivo Studies: A pivotal study using the in vivo alkaline Comet assay (to detect DNA strand breaks) and the peripheral blood micronucleus assay (to detect chromosomal damage) provided a clear distinction. In this study, 2,6-DNT induced significant DNA damage in the liver of rats , while 2,4-DNT and other isomers did not.[3] Neither isomer increased the frequency of micronucleated reticulocytes in peripheral blood, suggesting the DNA damage is localized to the primary site of metabolism, the liver, and may not extend to bone marrow.[3]
Carcinogenicity: Consistent with the in vivo genotoxicity data, animal bioassays have demonstrated that both isomers are hepatocarcinogens in rats.[1][5] However, there is substantial evidence to suggest that the potent liver carcinogenicity of technical-grade DNT is primarily driven by the 2,6-DNT isomer .[5] The U.S. Environmental Protection Agency (EPA) has classified the mixture of 2,4- and 2,6-DNT as a Group B2, probable human carcinogen.[1][5]
Expert Interpretation: The superior genotoxic and carcinogenic activity of 2,6-DNT in the liver is the most significant toxicological difference between the two isomers. This is directly linked to differences in their metabolic activation pathways, which will be explored in Section 3. The positive Ames test results for both isomers highlight the necessity of conducting follow-up in vivo genotoxicity assays. The negative result for 2,4-DNT in the in vivo liver Comet assay, despite its positive Ames test result, underscores the principle that in vitro results must be validated in a whole-animal system to accurately assess tissue-specific carcinogenic risk.
Systemic and Organ-Specific Toxicity
Chronic and sub-chronic exposure to both DNT isomers leads to a similar spectrum of non-cancer health effects, primarily targeting the blood, nervous system, and reproductive organs.
-
Hematotoxicity: Both isomers cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to carry oxygen, leading to cyanosis and anemia.
-
Neurotoxicity: Severe neurological effects, including ataxia, tremors, and paralysis, have been observed, particularly in dogs, which are the most sensitive species to this endpoint.
-
Hepatotoxicity: In addition to carcinogenicity, non-cancer liver effects such as hepatocellular hypertrophy and hyperplasia are common.[10]
-
Reproductive Toxicity: Both isomers adversely affect the male reproductive system, causing testicular degeneration and decreased spermatogenesis in multiple species.[1] There is a notable lack of data specifically on the reproductive and developmental toxicity of 2,6-DNT.[3]
Table 2: Comparative No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) from Sub-chronic Oral Studies
| Isomer | Species | Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |
| 2,4-DNT | Dog | Neurotoxicity, Hematology | 5 | 25 | [6] |
| 2,6-DNT | Dog | Hematology (Extramedullary erythropoiesis) | 4 | 20 | [10] |
Expert Interpretation: The NOAEL and LOAEL values for systemic effects are in a similar range for both isomers, suggesting comparable potency for non-cancer endpoints like hematotoxicity and neurotoxicity in sensitive species like dogs. The primary concern and distinguishing factor remains the enhanced carcinogenic potential of the 2,6-isomer.
Mechanistic Insights: The Role of Metabolic Activation
The toxicity of dinitrotoluenes is not inherent to the parent molecules but is a consequence of their metabolic conversion into reactive intermediates. The key pathway involves the reduction of the nitro groups, a process that occurs in the liver via enzymes like cytochrome P450 and in the gastrointestinal tract by gut microflora.[11]
The proposed mechanism for genotoxicity involves a multi-step reduction:
-
Nitro Reduction: One nitro group is reduced to a nitroso group.
-
Hydroxylamine Formation: The nitroso group is further reduced to a reactive N-hydroxylamino intermediate (e.g., 2-hydroxylamino-6-nitrotoluene or 4-hydroxylamino-2-nitrotoluene).[12]
-
Esterification: This hydroxylamine can be esterified by cytosolic sulfotransferases or acetyltransferases (OAT) to form a highly reactive nitrenium ion.[9]
-
DNA Adduct Formation: The electrophilic nitrenium ion can then bind covalently to DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.
The difference in the carcinogenicity between 2,4-DNT and 2,6-DNT is believed to stem from the stereochemistry and metabolic stability of their respective hydroxylamino intermediates. The 2-hydroxylamino-6-nitrotoluene derived from 2,6-DNT appears to be a more potent precursor to the ultimate DNA-reactive species within the liver compared to the intermediates formed from 2,4-DNT.[12]
Caption: Metabolic activation of DNTs leading to hepatocarcinogenicity.
Standardized Experimental Protocols
To ensure data reliability and comparability, toxicological evaluations of compounds like 2,4-DNT and 2,6-DNT are conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is designed to estimate the acute toxicity of a substance and classify it according to the Globally Harmonised System (GHS) while minimizing animal use.
Objective: To determine the acute oral toxicity of a test substance, allowing for its classification into one of five toxicity categories.
Principle: A stepwise procedure is used, with a small group of animals (typically 3) of a single sex (usually females) per step. The outcome of each step (mortality or morbidity) determines the dose for the next group.
Methodology:
-
Animal Selection: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley) are used. Females are generally considered slightly more sensitive.
-
Housing & Acclimation: Animals are housed in controlled conditions (22 ± 3°C, 50-60% humidity, 12h light/dark cycle) for at least 5 days before testing to acclimate.[13]
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Dosing Procedure:
-
Animals are fasted overnight prior to dosing.
-
A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any existing information about the substance's toxicity.
-
The substance is administered as a single dose by oral gavage.
-
-
Observation:
-
Animals are observed individually for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[14]
-
Observations include changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions).
-
Body weight is recorded weekly.
-
-
Stepwise Progression: The results from the first group determine the next step. For example, if the starting dose of 300 mg/kg causes mortality in 2 out of 3 animals, the next step would involve dosing a new group at the lower level of 50 mg/kg. If no mortality occurs, a higher dose may be tested to refine the classification.
-
Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
Caption: Workflow for the OECD 423 Acute Toxic Class Method.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
This in vitro assay is a widely used screening test to detect a chemical's potential to cause gene mutations.
Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of bacteria.
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that carry mutations in the genes required to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). These bacteria cannot grow on a medium lacking this amino acid. A mutagenic substance can cause a reverse mutation that restores the gene's function, allowing the bacteria to grow and form visible colonies.
Methodology:
-
Tester Strains: A set of at least five strains is used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102). These strains are selected to detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation (S9 Mix): Because many chemicals only become mutagenic after being metabolized, the test is performed both with and without an external metabolic activation system. This is typically a liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254), called the S9 fraction.
-
Dose Selection: A preliminary cytotoxicity test is performed to determine a suitable dose range. The highest dose should show some toxicity but not kill all the bacteria. At least five different concentrations of the test substance are evaluated.
-
Exposure (Plate Incorporation Method):
-
A small amount of the bacterial culture, the test substance at a given concentration, and either the S9 mix or a buffer are added to molten top agar.
-
The mixture is quickly poured onto the surface of a minimal glucose agar plate (lacking the essential amino acid).
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Controls:
-
Negative (Solvent) Control: Bacteria are treated with the vehicle used to dissolve the test substance to determine the background rate of spontaneous reversion.
-
Positive Control: Bacteria are treated with known mutagens (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9) to ensure the test system is working correctly.[15]
-
-
Scoring and Interpretation:
-
After incubation, the number of revertant colonies on each plate is counted.
-
A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations. A common criterion for a positive result is at least a two-fold increase in revertant colonies over the negative control.
-
Conclusion and Future Directions
The comparative toxicology of 2,4-DNT and 2,6-DNT provides a classic example of how subtle changes in chemical structure can lead to significant differences in toxicological outcomes. While both isomers exhibit comparable acute toxicity and target similar organ systems in sub-chronic studies, 2,6-DNT is clearly the more potent hepatocarcinogen . This is attributed to its more efficient metabolic activation to DNA-reactive intermediates within the liver.
For researchers, this comparison highlights several key principles:
-
Isomer-Specific Risk: It is insufficient to consider "dinitrotoluene" as a single entity for risk assessment. The specific isomeric composition of any mixture must be known, as the 2,6-isomer disproportionately drives the carcinogenic risk.
-
Mechanistic Investigation: The link between metabolic activation, in vivo genotoxicity, and carcinogenicity is well-established for these compounds and serves as a model for studying other nitroaromatics.
-
Integrated Testing Strategy: The data emphasizes the need for a tiered approach to testing, where initial in vitro screens like the Ames test are followed by targeted in vivo assays (e.g., Comet assay in the target organ) to confirm and characterize hazard.
Future research should focus on closing the data gap regarding the reproductive and developmental toxicity of 2,6-DNT and further elucidating the quantitative differences in the formation and persistence of DNA adducts between the two isomers to refine carcinogenic risk models.
References
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Johnson, M. S., et al. (2011). Acute toxicity of 2,4,6-trinitrotoluene, 2,4-dinitrotoluene, and 2,6-dinitrotoluene in the adult bullfrog (Lithobates catesbeiana). Environmental Toxicology and Chemistry, 30(7), 1647-1650. [Link]
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U.S. Environmental Protection Agency (EPA). (2012). Technical Fact Sheet – Dinitrotoluene (DNT). EPA 505-F-11-004. [Link]
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U.S. Environmental Protection Agency (EPA). (2008). Chapter 7 (2,4- and 2,6-Dinitrotoluene) of Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2). EPA 815-R-08-011. [Link]
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U.S. Army Public Health Center (USAPHC). (2011). Wildlife Toxicity Assessment for 2,4 & 2,6-Dinitrotoluene. Technical Report. [Link]
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Padda, R. S., et al. (2003). Peer review of ATSDR toxicological profiles for dinitrotoluenes. Toxicological Sciences, 74(2), 227-231. [Link]
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U.S. Environmental Protection Agency (EPA). (2018). Provisional Peer-Reviewed Toxicity Values for 4-Amino-2,6-dinitrotoluene (CASRN 19406-51-0). EPA/690/R-18/001F. [Link]
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Organisation for Economic Co-operation and Development (OECD). (n.d.). OECD Guidelines for the Testing of Chemicals. OECD Publishing. [Link]
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Hobbs, C. A., et al. (2015). Assessment of the in vivo genotoxicity of isomers of dinitrotoluene using the alkaline Comet and peripheral blood micronucleus assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 789-790, 51-57. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Dinitrotoluenes. U.S. Department of Health and Human Services. [Link]
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Sayama, M., et al. (1998). Mutagenicities of 2,4- and 2,6-dinitrotoluenes and their reduced products in Salmonella typhimurium nitroreductase- and O-acetyltransferase-overproducing Ames test strains. Mutation Research, 413(1), 19-30. [Link]
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International Feed Industry Federation (IFIF). (2017). Sub-chronic oral toxicity testing in laboratory animals. IFIF Global Animal Nutrition Programme. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Table 3-4, Levels of Significant Exposure to 2,6-Dinitrotoluene - Oral. Toxicological Profile for Dinitrotoluenes. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Dinitrotoluenes - Chapter 3: Health Effects. U.S. Department of Health and Human Services. [Link]
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Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia Toxicology and Preclinical Services. [Link]
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Organisation for Economic Co-operation and Development (OECD). (2008). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]
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Organisation for Economic Co-operation and Development (OECD). (1998). OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-day Oral Toxicity Study in Rodents. OECD Publishing. [Link]
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Bolt, H. M., & Neumann, H. G. (2006). Genotoxicity and potential carcinogenicity of 2,4,6-TNT trinitrotoluene: structural and toxicological considerations. Reviews on Environmental Health, 21(4), 217-225. [Link]
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CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). CPT℠ Labs. [Link]
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Kong, L. Y., et al. (2000). Participation of metabolic activation of 2,4,6-trinitrotoluene to 4-hydroxylamino-2,6-dinitrotoluene in hematotoxicity. Toxicology and Applied Pharmacology, 167(2), 107-114. [Link]
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Tchounwou, P. B., et al. (1998). Cytotoxicity and mutagenicity of 2,4,6-trinitrotoluene and its metabolites. Journal of Environmental Science and Health, Part A, 33(4), 649-662. [Link]
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Organisation for Economic Co-operation and Development (OECD). (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Table 3-4, Levels of Significant Exposure to 2,6-Dinitrotoluene - Oral. In Toxicological Profile for Dinitrotoluenes. [Link]
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The Pharma Notes. (2023, December 25). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method [Video]. YouTube. [Link]
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Scribd. (n.d.). OECD Toxicity Guidelines Overview. Scribd. [Link]
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Umwelt-online. (2017). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. umwelt-online.de. [Link]
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Solution-Pharmacy. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies [Video]. YouTube. [Link]
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Regulations.gov. (2018). Acute Oral Toxicity Acute Toxic Class Method with Report. Federal Register. [Link]
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European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2006). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Technical Report No. 101. [Link]
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Comparative Guide: Cross-Validation of HPLC and SERS for 2,4-DNT Detection
Executive Summary
2,4-Dinitrotoluene (2,4-DNT) is a toxic degradation product of TNT and a precursor in polyurethane manufacturing.[1] Its detection is critical for environmental monitoring and forensic analysis.[1] This guide provides a technical cross-validation between the "Gold Standard" High-Performance Liquid Chromatography (HPLC) and the emerging "Rapid Field Method" Surface-Enhanced Raman Scattering (SERS) .[2]
While HPLC (EPA Method 8330B) offers superior reproducibility and separation of isomers, SERS provides sub-15-minute time-to-result with sensitivity comparable to UV-Vis detectors.[1] This guide details the protocols, mechanistic differences, and statistical validation required to transition from lab-based HPLC to field-deployable SERS.
Part 1: Methodological Deep Dive
Method A: The Reference Standard (HPLC-UV)
Protocol Basis: EPA Method 8330B (Nitroaromatics and Nitramines).[3] Mechanism: Reversed-phase partition chromatography with UV absorbance detection at 254 nm.[1]
Experimental Protocol
-
Column Selection: C18 Reverse Phase (e.g., 25 cm x 4.6 mm, 5 µm particle size).[1]
-
Causality: The hydrophobic stationary phase retains the non-polar aromatic ring of 2,4-DNT, allowing separation from more polar degradation products like 2-amino-4-nitrotoluene.[1]
-
-
Mobile Phase: Isocratic Methanol:Water (50:50 v/v).[1]
-
Note: A gradient may be used if resolving 2,4-DNT from 2,6-DNT is difficult, as they have similar retention times.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Diode Array Detector (DAD) at 254 nm.
-
Validation: 254 nm targets the
transition of the aromatic ring, maximizing signal-to-noise for nitroaromatics.
-
-
Sample Prep: Solid Phase Extraction (SPE) is required for water samples to concentrate analytes and remove particulate interferences.[1]
Method B: The Challenger (SERS)
Protocol Basis: Aggregation-Induced Hotspot Detection using Gold Nanoparticles (AuNPs). Mechanism: Localized Surface Plasmon Resonance (LSPR) amplification of Raman scattering signals.
Experimental Protocol
-
Substrate Synthesis: Citrate-reduced Gold Nanoparticles (AuNPs), ~40-60 nm diameter.[1]
-
Synthesis: Boiling 100 mL of 1 mM HAuCl
with 10 mL of 38.8 mM Sodium Citrate.
-
-
Surface Modification (Optional but Recommended): Cysteamine functionalization.[1]
-
Causality: 2,4-DNT lacks a thiol group for strong Au binding.[1] Cysteamine creates a positively charged surface (amine group) to electrostatically attract the electron-rich nitro groups of DNT.
-
-
Aggregation Agent: 1 M NaCl or MgSO
.-
Critical Step: Addition of salt collapses the electric double layer, causing NPs to cluster. 2,4-DNT molecules trapped in the interstitial gaps (hotspots) experience electromagnetic enhancement factors up to
.[1]
-
-
Measurement: Portable Raman Spectrometer (785 nm laser, 10-second integration).
-
Target Peaks: 1350 cm
(symmetric NO stretch) and 800 cm (C-N stretch).[1]
-
Part 2: Visualizing the Workflow
The following diagram illustrates the parallel workflow required to cross-validate these methods, ensuring that variances are due to the method itself, not sample heterogeneity.
Figure 1: Parallel validation workflow ensuring identical sample matrix for both analytical techniques.
Part 3: Head-to-Head Performance Data
The following data summarizes typical performance metrics when detecting 2,4-DNT in aqueous matrices.
| Feature | HPLC-UV (Method 8330B) | SERS (AuNP Aggregates) | Comparison Note |
| Limit of Detection (LOD) | 10 - 50 µg/L (ppb) | 1 - 100 µg/L (ppb) | SERS sensitivity is highly dependent on colloid quality and "hotspot" statistics.[1] |
| Linearity ( | > 0.999 | 0.95 - 0.98 | HPLC offers superior linear dynamic range.[1] SERS saturates at high concentrations.[1] |
| Analysis Time | 30 - 45 mins/sample | < 2 mins/sample | SERS is the clear winner for high-throughput screening.[1] |
| Selectivity | High (Chromatographic separation) | Moderate (Spectral fingerprint) | SERS can struggle to distinguish 2,4-DNT from 2,6-DNT without chemometric analysis.[1] |
| Cost Per Test | High (Solvents, Columns) | Low (Reagents only) | SERS requires minimal consumables after instrument purchase. |
| Field Deployability | Low (Benchtop required) | High (Handheld devices) | SERS allows for "Point-of-Need" decision making.[1] |
Part 4: Critical Discussion & Validation Framework
The Reproducibility Challenge in SERS
While HPLC relies on fixed column geometry, SERS relies on the stochastic formation of nanoparticle aggregates.
-
The Problem: Random aggregation leads to signal intensity fluctuations (RSD > 20%).
-
The Solution (Internal Standard): To validate SERS against HPLC, you must use an Internal Standard (IS) that does not compete for binding sites but responds to the laser. 4-Mercaptobenzoic acid (4-MBA) is a common choice.[1]
-
Normalization:
Statistical Cross-Validation
To prove SERS is a valid alternative, do not rely solely on a correlation coefficient (
-
Plot the Difference (HPLC - SERS) vs. the Average ((HPLC + SERS)/2).
-
Interpretation: If the differences are normally distributed around zero with no trend, the methods are interchangeable. If a trend exists (e.g., SERS under-reports at high concentrations), a correction factor is required.[1]
Matrix Interference
-
HPLC: Robust against matrix effects due to the separation step.
-
SERS: Susceptible to "fouling."[1] Humic acids in soil samples can coat nanoparticles, blocking DNT adsorption.[1]
-
Protocol Adjustment: For complex soil samples, a rapid Liquid-Liquid Extraction (LLE) with toluene followed by mixing with the organophilic SERS substrate is recommended before comparison.
References
-
United States Environmental Protection Agency (EPA). (2006).[1] Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).[1] SW-846 Update IIIB.[1] [Link]
-
Dasary, S. S. R., et al. (2009).[1] Gold Nanoparticle Based Label-Free SERS Probe for Ultrasensitive and Selective Detection of Trinitrotoluene.[1][4] Journal of the American Chemical Society. [Link] (Note: Provides the foundational mechanism for cysteine-modified AuNP detection of nitroaromatics).
-
Piorek, B. D., et al. (2012).[1][5] Free-Surface Microfluidics/Surface-Enhanced Raman Spectroscopy for Real-Time Trace Vapor Detection of Explosives.[1] Analytical Chemistry.[1][2][5][6][7][8][9][10] [Link] (Note: Validates the rapid detection capabilities of SERS for DNT specifically).
-
Bland, J. M., & Altman, D. G. (1986).[1] Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. [Link] (Note: The authoritative source for the statistical cross-validation framework).
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A Senior Application Scientist's Guide to Evaluating Microbial Strains for 2,4-Dinitrotoluene (2,4-DNT) Degradation
Introduction: The Environmental Imperative for 2,4-DNT Bioremediation
2,4-Dinitrotoluene (2,4-DNT) is a persistent and toxic environmental contaminant primarily associated with the manufacturing of munitions and polyurethanes. Its presence in soil and groundwater poses a significant risk to ecosystems and human health. Bioremediation, the use of microorganisms to degrade hazardous substances, has emerged as a cost-effective and environmentally sound approach for the cleanup of 2,4-DNT-contaminated sites. The efficacy of this approach hinges on the selection of microbial strains with robust and efficient degradative capabilities.
This guide provides a comprehensive comparison of various microbial strains reported for 2,4-DNT degradation, offering researchers, scientists, and drug development professionals a critical evaluation of their performance based on available experimental data. We will delve into the diverse metabolic pathways employed by these microorganisms, present detailed protocols for their evaluation, and offer a comparative analysis to aid in the selection of the most promising candidates for bioremediation applications.
Metabolic Diversity: Unraveling the Pathways of 2,4-DNT Biodegradation
Microorganisms have evolved distinct enzymatic strategies to break down the recalcitrant 2,4-DNT molecule. These can be broadly categorized into two main pathways: oxidative and reductive. The choice of pathway significantly impacts the degradation intermediates, efficiency, and potential for complete mineralization.
The Oxidative Pathway: A Dioxygenase-Initiated Attack
The most extensively studied and arguably most efficient pathway for the complete mineralization of 2,4-DNT is the oxidative pathway. This pathway is initiated by a powerful multicomponent enzyme, 2,4-dinitrotoluene dioxygenase (DNTDO), which incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of 4-methyl-5-nitrocatechol (MNC) and the release of a nitrite molecule.[1][2] Subsequent enzymatic steps, including the action of a monooxygenase, lead to the removal of the second nitrite group and eventual ring cleavage, funneling the carbon into central metabolism.[1][3]
Key microbial players in the oxidative degradation of 2,4-DNT include strains of Pseudomonas, Burkholderia, and Hydrogenophaga.[3][4] Notably, Burkholderia cepacia R34 has been shown to possess the complete genetic machinery for the mineralization of 2,4-DNT, utilizing it as a sole source of carbon, nitrogen, and energy.[3]
Caption: Reductive degradation pathway of 2,4-DNT.
Comparative Performance of Microbial Strains
The selection of an optimal microbial strain for 2,4-DNT bioremediation requires a careful comparison of their degradation efficiencies and kinetics. The following table summarizes key performance indicators for several well-characterized strains. It is crucial to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Microbial Strain | Degradation Pathway | Initial 2,4-DNT Conc. (mg/L) | Degradation Efficiency (%) | Time (days) | Key Findings & References |
| Pseudomonas sp. DNT | Oxidative | Not specified | Stoichiometric nitrite release | Not specified | Degrades 2,4-DNT as a sole carbon and energy source. [2][5] |
| Burkholderia cepacia R34 | Oxidative | Not specified | Complete substrate utilization | 3 | Can utilize 2,4-DNT as a sole carbon, energy, and nitrogen source. [6] |
| Rhodococcus pyridinivorans NT2 | Reductive | 98.35 (0.54 mM) | ~100 | ~1.5 | Follows Andrews-Haldane kinetics for degradation. [7] |
| Mixed Freshwater Microorganisms | Not specified | 10 | 32%/day (rate) | Not applicable | Degradation rate is concentration-dependent. |
| Pseudomonas fluorescens RE (Engineered) | Oxidative | Not specified | Complete degradation as a cosubstrate | Not specified | Engineered strain capable of degradation at low temperatures (10°C). [8] |
| Microbial Consortium 1 (Variovorax & Pseudomonas) | Oxidative | Not specified | Efficient degradation | Not specified | Demonstrates interspecies metabolism for complete degradation. [9] |
Experimental Protocols for Evaluating 2,4-DNT Degradation
To ensure reliable and reproducible results, standardized experimental protocols are essential for evaluating the 2,4-DNT degradation potential of microbial strains. The following section outlines key methodologies.
Protocol 1: Isolation and Enrichment of 2,4-DNT Degrading Microorganisms
This protocol describes a method for enriching and isolating microorganisms capable of utilizing 2,4-DNT as a sole carbon and nitrogen source from contaminated soil.
Materials:
-
2,4-DNT contaminated soil sample
-
Nitrogen-free minimal medium (BLK)
-
2,4-DNT stock solution (in a suitable solvent like acetone)
-
Sterile shake flasks (250 mL)
-
Shaking incubator
-
Sterile dilution blanks (e.g., phosphate-buffered saline)
-
Agar plates with minimal medium and 2,4-DNT as the sole carbon and nitrogen source
-
Autoclave
Procedure:
-
Microcosm Setup: In a 250 mL sterile shake flask, create a soil slurry by adding 10 g of contaminated soil to 100 mL of nitrogen-free minimal medium (BLK). [10]2. Spiking with 2,4-DNT: Add 2,4-DNT from a stock solution to achieve a final concentration of approximately 100 µM. [10]A solvent control flask (with solvent but no 2,4-DNT) and an autoclaved control flask (sterilized soil slurry with 2,4-DNT) should be included.
-
Incubation: Incubate the flasks at room temperature (20-25°C) on a shaker at 200 rpm. [10]4. Monitoring Degradation: Periodically, withdraw samples aseptically and analyze for 2,4-DNT concentration and nitrite accumulation using HPLC and a colorimetric method, respectively. Disappearance of 2,4-DNT and stoichiometric release of nitrite are indicative of oxidative degradation. [10]5. Enrichment: Once significant degradation is observed, transfer an aliquot (e.g., 5 mL) of the culture to a fresh flask containing sterile minimal medium with 2,4-DNT. [10]Repeat this transfer several times to enrich for the most efficient degraders.
-
Isolation: Perform serial dilutions of the enriched culture and plate onto minimal medium agar plates with 2,4-DNT as the sole carbon and nitrogen source. Colonies that appear on these plates are potential 2,4-DNT degraders.
-
Purification and Characterization: Isolate single colonies, purify by re-streaking, and characterize them based on their morphology, biochemical tests, and 16S rRNA gene sequencing.
Caption: Workflow for isolating 2,4-DNT degrading bacteria.
Protocol 2: Determining 2,4-DNT Degradation in Liquid Culture
This protocol outlines a batch culture experiment to quantify the degradation rate of 2,4-DNT by a pure microbial culture.
Materials:
-
Pure culture of the microbial strain to be tested
-
Minimal salts medium (MSM) or a suitable growth medium
-
2,4-DNT stock solution
-
Sterile shake flasks
-
Shaking incubator
-
Spectrophotometer
-
HPLC system for 2,4-DNT analysis
Procedure:
-
Inoculum Preparation: Grow the microbial strain in a suitable liquid medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with sterile MSM, and resuspend them in MSM to a specific optical density (e.g., OD600 of 1.0).
-
Experimental Setup: In sterile shake flasks, add a defined volume of MSM. Spike the medium with 2,4-DNT from a stock solution to a desired initial concentration (e.g., 100 mg/L).
-
Inoculation: Inoculate the flasks with the prepared cell suspension to a specific starting cell density. Include an uninoculated control flask (medium with 2,4-DNT but no bacteria) to account for abiotic losses and a cell control flask (medium with bacteria but no 2,4-DNT).
-
Incubation: Incubate the flasks under controlled conditions (e.g., 30°C, 200 rpm).
-
Sampling: At regular time intervals, withdraw samples aseptically.
-
Analysis:
-
Cell Growth: Measure the optical density at 600 nm (OD600) to monitor bacterial growth.
-
2,4-DNT Concentration: Centrifuge the sample to remove cells. Analyze the supernatant for the remaining 2,4-DNT concentration using HPLC.
-
-
Data Analysis: Plot the 2,4-DNT concentration and cell growth over time. Calculate the degradation rate and efficiency.
Protocol 3: Analytical Method for 2,4-DNT Quantification by HPLC
This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of 2,4-DNT and its common metabolites.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
2,4-DNT analytical standard
-
Standards for expected metabolites (e.g., 4-methyl-5-nitrocatechol, 2-amino-4-nitrotoluene)
Procedure:
-
Sample Preparation: Centrifuge the liquid culture sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Mobile Phase Preparation: Prepare the mobile phase, which is typically a gradient of acetonitrile and water. A common starting point is a gradient from 30% to 70% acetonitrile over 10-15 minutes. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by the maximum absorbance of 2,4-DNT and its metabolites)
-
Column Temperature: 30°C
-
-
Calibration: Prepare a series of standard solutions of 2,4-DNT and its metabolites of known concentrations. Inject these standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Inject the prepared samples into the HPLC system.
-
Quantification: Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards and the calibration curve.
Conclusion and Future Perspectives
The microbial degradation of 2,4-DNT presents a promising avenue for the remediation of contaminated environments. A diverse array of microorganisms, particularly species of Pseudomonas and Burkholderia, have demonstrated the ability to efficiently degrade this toxic compound, primarily through an oxidative pathway initiated by a dioxygenase enzyme. The selection of the most suitable strain for a specific bioremediation application requires a thorough evaluation of its degradation kinetics, metabolic pathway, and resilience to environmental conditions.
Future research should focus on the discovery and characterization of novel microbial strains with enhanced degradation capabilities, particularly those that are robust and effective under the challenging conditions often found at contaminated sites. The use of microbial consortia, where different strains work in synergy to achieve complete mineralization, holds significant promise. Furthermore, the application of genetic and protein engineering to enhance the activity and stability of key degradative enzymes will undoubtedly accelerate the development of highly effective bioremediation strategies for 2,4-DNT and other nitroaromatic pollutants. This guide provides a foundational framework for researchers to embark on this critical endeavor, ensuring a more systematic and scientifically rigorous approach to evaluating and harnessing the power of microbial metabolism for a cleaner environment.
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Johnson, G. R., Jain, R. K., & Spain, J. C. (2002). Origins of the 2,4-Dinitrotoluene Pathway. Journal of Bacteriology, 184(15), 4219–4232. [Link]
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Bausum, H. T. (1987). Biodegradation of 2,4-and 2,6-Dinitrotoluene by Freshwater Microorganisms. DTIC Document. [Link]
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Spanggord, R. J., Spain, J. C., Nishino, S. F., & Mortelmans, K. E. (1991). Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp. Applied and Environmental Microbiology, 57(11), 3200–3205. [Link]
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Haigler, B. E., & Spain, J. C. (1993). Biodegradation of 2,4-dinitrotoluene by a Burkholderia (Pseudomonas) cepacia strain. Applied and Environmental Microbiology, 59(7), 2239–2243. [Link]
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Lendenmann, U., Spain, J. C., & Smets, B. F. (1998). Kinetic analysis of simultaneous 2,4-dinitrotoluene (DNT) and 2,6-DNT biodegradation in an aerobic fluidized-bed biofilm reactor. Biotechnology and Bioengineering, 62(4), 444-453. [Link]
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Nishino, S. F., & Spain, J. C. (2001). Degradation of 2,4-DNT in range soils. Center for Strategic and International Studies. [Link]
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de las Heras, A., Chavarría, M., & Díaz, E. (2021). Transcriptional control of 2,4-dinitrotoluene degradation in Burkholderia sp. R34 bears a regulatory patch that eases pathway evolution. Nucleic Acids Research, 49(5), 2634–2647. [Link]
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Mertens, B., Lories, J., Van Der Lelie, D., & Springael, D. (2007). Microbial consortia that degrade 2,4-DNT by interspecies metabolism: isolation and characterisation. Biodegradation, 18(6), 775–787. [Link]
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Su, T., & Spain, J. C. (1995). Cloning and characterization of Pseudomonas sp. strain DNT genes for 2,4-dinitrotoluene degradation. Journal of Bacteriology, 177(15), 4335–4342. [Link]
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Spanggord, R. J., Spain, J. C., Nishino, S. F., & Mortelmans, K. E. (1991). Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp. Applied and Environmental Microbiology, 57(11), 3200–3205. [Link]
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Ramos-González, M. I., Campos, M. J., Ramos, J. L., & Espinosa-Urgel, M. (2005). Engineering Pseudomonas fluorescens for biodegradation of 2,4-dinitrotoluene. Applied and Environmental Microbiology, 71(12), 8563–8569. [Link]
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Su, T., & Spain, J. C. (1995). Cloning and characterization of Pseudomonas sp. strain DNT genes for 2,4-dinitrotoluene degradation. Journal of Bacteriology, 177(15), 4335–4342. [Link]
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Nishino, S. F., Paoli, G. C., & Spain, J. C. (2000). Aerobic degradation of dinitrotoluenes and pathway for bacterial degradation of 2,6-dinitrotoluene. Applied and Environmental Microbiology, 66(5), 2139–2147. [Link]
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Mondello, F. J. (1989). Cloning and expression in Escherichia coli of the 2,3-dihydroxybiphenyl dioxygenase gene from Pseudomonas pseudoalcaligenes. Journal of Bacteriology, 171(3), 1725–1732. [Link]
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Bhushan, B., Chauhan, A., & Thakur, I. S. (2015). Biodegradation of 2,4-dinitrotoluene with Rhodococcus pyridinivorans NT2: characteristics, kinetic modeling, physiological and enzymatic studies. RSC Advances, 5(49), 39088-39097. [Link]
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Eawag. (2008). 2,4-Dinitrotoluene Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]
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Smarzewska, S., Poboży, E., & Guziejewski, D. (2019). A simple HPLC method for the determination of 2, 4-dinitrophenyl derivatives of glyphosate and aminomethylphosphonic acid applied to plant material. Summit - Simon Fraser University. [Link]
-
Parales, R. E., Parales, J. V., & Gibson, D. T. (2008). Saturation Mutagenesis of Burkholderia cepacia R34 2,4-Dinitrotoluene Dioxygenase at DntAc Valine 350 for Synthesizing Nitrohydroquinone, Methylhydroquinone, and Methoxyhydroquinone. Journal of Bacteriology, 190(18), 6099–6107. [Link]
-
Zhang, X., et al. (2020). Construction of Simplified Microbial Consortia to Degrade Recalcitrant Materials Based on Enrichment and Dilution-to-Extinction Cultures. Frontiers in Microbiology, 11, 1568. [Link]
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Lendenmann, U., & Spain, J. C. (1996). Determination of 2,4- and 2,6-dinitrotoluene biodegradation limits. Applied and Environmental Microbiology, 62(8), 2874–2878. [Link]
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Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research, 7(2), 1-6. [Link]
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Esteve-Núñez, A., Caballero, A., & Ramos, J. L. (2001). Biological degradation of 2,4,6-trinitrotoluene. Microbiology and Molecular Biology Reviews, 65(3), 335-352. [Link]
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Johnson, G. R., Jain, R. K., & Spain, J. C. (2002). Oxidative catabolism of 2,4-dinitrotoluene in Burkholderia cepacia R34. FEMS Microbiology Letters, 214(2), 205-210. [Link]
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Kiełbasa, P., et al. (2022). Colorimetric Determination of Peroxides: A New Paper-Based Sensor for Detecting Hexamethylene Triperoxide Diamine (HMTD). Molecules, 27(19), 6296. [Link]
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Akyüz, M., & Ata, Ş. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. Journal of Chromatographic Science, 52(9), 1033–1039. [Link]
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U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]
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Heylen, K., et al. (2006). Cultivation of denitrifying bacteria: optimization of isolation conditions and diversity study. FEMS Microbiology Ecology, 56(3), 345-355. [Link]
-
Kalderis, D., et al. (2011). Effective Degradation of 2,4,6-Trinitrotoluene (TNT) with a Bacterial Consortium Developed from High TNT-degrading Bacteria Isolated from TNT-contaminated Soil. Journal of Hazardous Materials, 186(2-3), 1337-1343. [Link]
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A Comparative Analysis of the Acute Toxicity of 2,4-Dinitrotoluene (2,4-DNT) in Bullfrogs and Rodents
A Technical Guide for Researchers and Toxicologists
Introduction to 2,4-Dinitrotoluene (2,4-DNT)
2,4-Dinitrotoluene (2,4-DNT) is a synthetic organic compound, appearing as a pale yellow crystalline solid.[1] Its primary industrial application is as a chemical intermediate in the production of toluene diisocyanate (TDI), a key component in the manufacturing of polyurethane foams.[1] Additionally, 2,4-DNT serves as a plasticizer, deterrent coating, and burn rate modifier in propellants like smokeless gunpowders, and is a precursor in the synthesis of trinitrotoluene (TNT).[1] Due to its production and use, 2,4-DNT can be released into the environment, contaminating soil and water, and has been listed as a priority pollutant by the U.S. Environmental Protection Agency (EPA).[2] The International Agency for Research on Cancer (IARC) has classified 2,4-DNT as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2][3]
The Imperative of Comparative Toxicology
Understanding the toxicological profiles of environmental contaminants across different species is fundamental to comprehensive risk assessment. Amphibians, such as the American bullfrog (Lithobates catesbeiana), are often considered sensitive bioindicators of environmental health due to their permeable skin and biphasic life cycle, which exposes them to contaminants in both aquatic and terrestrial habitats.[4] Rodents, primarily rats and mice, are standard models in mammalian toxicology, providing data often used to extrapolate potential human health risks. This guide provides a comparative analysis of the acute toxicity of 2,4-DNT in bullfrogs and rodents, highlighting key differences in lethal doses, mechanisms of action, and clinical manifestations. Such comparisons are vital for building robust ecological risk assessments and for elucidating species-specific differences in xenobiotic metabolism and sensitivity.
Executive Summary of Comparative Acute Toxicity
Data reveals a significant difference in acute sensitivity to 2,4-DNT between bullfrogs and rodents. Rodents exhibit substantially higher sensitivity to the acute toxic effects of 2,4-DNT compared to adult bullfrogs. The oral LD50 (the dose lethal to 50% of the test population) in rats is approximately 268 mg/kg, whereas in adult bullfrogs, it is significantly higher at 1,098 mg/kg.[5][6] The primary mechanism of toxicity in rodents involves the metabolic activation of 2,4-DNT, leading to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[7] While bullfrogs exhibit some similar clinical signs, such as cyanosis, the pronounced difference in lethal dose suggests significant variations in metabolic pathways and/or detoxification capabilities.
Comparative Acute Toxicity Data: Bullfrogs vs. Rodents
The quantitative differences in lethal doses are stark and are summarized in the table below. It is important to note that while the adult bullfrog shows a higher tolerance, amphibian larvae (tadpoles) are more sensitive. For instance, the 96-hour LC50 for bullfrog tadpoles is 40.29 mg/L.[2]
| Species | Model | Route of Exposure | Endpoint | Value | Reference |
| Amphibian | Adult Bullfrog (Lithobates catesbeiana) | Oral | LD50 | 1,098 mg/kg | [5] |
| Bullfrog Tadpole (Lithobates catesbeiana) | Water | 96-hr LC50 | 40.29 mg/L | [2] | |
| Rodent | Rat | Oral | LD50 | 268 mg/kg | [6] |
| Mouse | Oral | LD50 | 1,954 mg/kg | [1] |
Mechanisms of Toxicity: A Divergent Path
The toxic effects of 2,4-DNT are intrinsically linked to its metabolism, which differs between species and leads to distinct toxicological outcomes.
In Rodents:
The primary mechanism of acute 2,4-DNT toxicity in rodents is hematotoxicity, specifically methemoglobinemia.[1][7] This occurs through a process of metabolic activation. The nitro groups of 2,4-DNT are reduced, forming reactive intermediates like hydroxylamines. These intermediates oxidize the ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin, which cannot bind and transport oxygen.[7] This leads to a functional anemia and cyanosis.[6][7] High levels of methemoglobin can cause severe hypoxia, central nervous system depression, and ultimately, death.
In Bullfrogs:
While the precise metabolic pathways in bullfrogs are less defined in available literature, the significantly higher LD50 suggests a less efficient metabolic activation to toxic intermediates or a more effective detoxification process compared to rodents.[5] Amphibians, in general, possess a highly permeable skin that can serve as a major route of absorption for environmental contaminants.[4] However, this route may also facilitate the excretion of certain compounds. The observed toxicity in bullfrogs still points to systemic effects, including impacts on the liver, kidneys, and central nervous system, but the role of methemoglobinemia as the primary acute mechanism is less clear than in rodents.[5]
Clinical Signs and Pathological Findings
Rodents: Upon acute oral exposure, rodents exhibit signs consistent with methemoglobinemia and central nervous system effects. These include:
-
Cyanosis (blueness of lips, nose, earlobes)[6]
-
Weakness and dizziness[6]
-
Ataxia and tremors[6]
-
Decreased body weight and food consumption
-
In severe cases, paralysis, unconsciousness, and death[6][8] Post-mortem examinations often reveal an enlarged spleen (splenomegaly) due to increased red blood cell destruction, and the blood may have a characteristic chocolate-brown color.
Bullfrogs: Adult bullfrogs exposed to lethal doses of 2,4-DNT show a range of clinical signs, some of which overlap with rodents, but with notable differences:
-
Changes in skin color[5]
-
Development of seizures[5]
-
Lung cyanosis[5]
-
Lethargy and loss of righting reflex Pathological findings at necropsy include liver and kidney necrosis, indicating these organs are significant targets of toxicity.[5]
Experimental Protocols for Acute Toxicity Assessment
The following protocols are based on internationally recognized guidelines and are presented to ensure scientific rigor and reproducibility.
Protocol 1: Acute Oral Toxicity Study in Rodents (Adapted from OECD Guideline 423 - Acute Toxic Class Method)
This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity class, reducing the total number of animals required.[9][10][11]
-
Animal Selection: Use healthy, young adult rats (e.g., Sprague-Dawley strain) of a single sex (females are often more sensitive).[12]
-
Housing and Acclimation: House animals in appropriate conditions (22±3 °C, 30-70% humidity, 12h light/dark cycle) for at least 5 days before dosing.
-
Dose Preparation: Prepare the test substance (2,4-DNT) in a suitable vehicle (e.g., corn oil).
-
Dosing Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose via gavage. Start with a dose of 300 mg/kg, as per the guideline's starting dose for substances with some expected toxicity.
-
Use a group of 3 animals for the initial dose.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.
-
Continue daily observations for a total of 14 days.[12]
-
Record all clinical signs (changes in skin, fur, eyes, respiration, autonomic and CNS effects, etc.) and mortality.
-
-
Stepwise Progression:
-
If 2 or 3 animals die, the LD50 is presumed to be in that dose range, and the test is stopped.
-
If 0 or 1 animal dies, proceed to a higher dose (e.g., 2000 mg/kg) with another group of 3 animals.
-
If 3 animals die at the starting dose, re-test at a lower dose (e.g., 50 mg/kg).
-
-
Termination: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol 2: Acute Toxicity Testing in Amphibians (Static Test)
This protocol is adapted from general guidelines for amphibian toxicity testing.[13][14]
-
Animal Selection: Use healthy, adult bullfrogs (Lithobates catesbeiana) of a single sex to reduce variability.
-
Housing and Acclimation: Acclimate animals in glass aquaria with dechlorinated water at an appropriate temperature (e.g., 23 ± 2 °C) for at least one week.
-
Dose Preparation: Prepare the test substance in a suitable vehicle. Given the high LD50, direct oral gavage is the appropriate route.
-
Dosing Procedure:
-
Administer a single oral dose via a ball-tipped gavage needle.
-
Use multiple dose groups (e.g., 5-6 groups) with a sufficient number of animals per group (e.g., n=10) to determine an LD50. Dose ranges should bracket the expected LD50 (e.g., 500, 750, 1000, 1250, 1500 mg/kg).
-
Include a vehicle control group.
-
-
Observation:
-
Place animals back in their aquatic enclosures after dosing.
-
Observe animals frequently for the first 24 hours and then daily for up to 14 days.
-
Record clinical signs of toxicity (lethargy, loss of righting reflex, seizures, skin discoloration) and mortality.
-
-
Data Analysis: Calculate the LD50 and its 95% confidence limits using appropriate statistical methods (e.g., Probit analysis).
-
Termination: At the end of the observation period, euthanize surviving animals and perform a gross necropsy, with special attention to the liver and kidneys.
Discussion and Implications
The marked difference in acute oral LD50 values between rats (268 mg/kg) and adult bullfrogs (1,098 mg/kg) underscores the critical importance of species-specific data in toxicology.[5][6] Rodents appear to be approximately four times more sensitive to the lethal effects of 2,4-DNT. This disparity is likely rooted in differences in metabolic pathways. The well-documented role of nitroreduction in forming methemoglobin-inducing metabolites in mammals appears to be a more potent pathway of acute toxicity than the mechanisms at play in bullfrogs.[7]
Several factors could contribute to the bullfrog's higher tolerance:
-
Metabolic Differences: Bullfrogs may have a lower rate of reductive metabolism of the nitro groups or more efficient Phase II conjugation and excretion pathways for 2,4-DNT and its metabolites.
-
Physiological Differences: The structure and function of amphibian hemoglobin may be inherently less susceptible to oxidation, or they may possess more robust enzymatic systems for reducing methemoglobin back to functional hemoglobin.
-
Dermal Excretion: The permeable skin of amphibians, while a primary route of uptake for many chemicals, might also facilitate the excretion of 2,4-DNT or its metabolites, reducing the internal dose.[4]
These findings have significant implications. For ecological risk assessment, relying solely on mammalian data could lead to an overestimation of the acute risk of 2,4-DNT to adult amphibian populations. However, it is crucial to remember that larval stages are more sensitive, and chronic exposure, which was not the focus of this guide, can lead to different toxicological outcomes, including developmental and reproductive effects.[2] For researchers, this comparison highlights a fascinating divergence in toxicology that warrants further investigation into the specific metabolic fate of 2,4-DNT in amphibians.
Conclusion
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Paden, N. E., Smith, E. E., & Kendall, R. J. (2008). Acute toxicity of 2,4,6-trinitrotoluene, 2,4-dinitrotoluene, and 2,6-dinitrotoluene in the adult bullfrog (Lithobates catesbeiana). PubMed. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Dinitrotoluenes. U.S. Department of Health and Human Services. Available at: [Link]
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U.S. Army Public Health Center. (2009). Wildlife Toxicity Assessment for 2,4 & 2,6-Dinitrotoluene. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (1975). Methods for Acute Toxicity Tests With Fish, Macroinvertebrates, and Amphibians. Available at: [Link]
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Singh, S., & Kumar, Y. (2017). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]
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OECD. (2002). Test No. 423: Acute Oral Toxicity—Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]
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Environment and Climate Change Canada. (2021). Toxicity Tests Using Aquatic Life Stages of Frogs (Lithobates pipiens). Available at: [Link]
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National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. Available at: [Link]
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Quaranta, A., Bellantuono, V., Cassano, G., & Lippe, C. (2009). Why Amphibians Are More Sensitive than Mammals to Xenobiotics. PLoS ONE, 4(11), e7699. Available at: [Link]
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ASTM International. (2014). Standard Guide for Conducting Acute Toxicity Tests on Test Materials with Fishes, Macroinvertebrates, and Amphibians. Available at: [Link]
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Liu, Y., Li, S., Lin, Z., Chen, J., & Zhang, Y. (2023). 2,4-Dinitrotoluene (2,4-DNT) exposure induces liver developmental damage and perturbs lipid metabolism and oxygen transport gene expression in zebrafish (Danio rerio). PubMed. Available at: [Link]
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Quaranta, A., Bellantuono, V., Cassano, G., & Lippe, C. (2009). Why Amphibians Are More Sensitive than Mammals to Xenobiotics. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Soil Mobility of 2,4-Dinitrotoluene (2,4-DNT)
This guide provides an in-depth, comparative analysis of the mobility of 2,4-Dinitrotoluene (2,4-DNT) in various soil matrices. Designed for researchers, environmental scientists, and regulatory professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the physicochemical interactions governing the fate and transport of 2,4-DNT in the subsurface environment. We will explore the causal relationships behind experimental choices, present self-validating protocols for assessing mobility, and compare the behavior of 2,4-DNT with relevant chemical analogs to provide a comprehensive and actionable framework for your research.
The Environmental Imperative: Understanding 2,4-DNT Mobility
2,4-Dinitrotoluene (2,4-DNT) is a nitroaromatic compound primarily used as an intermediate in the production of toluene diisocyanate (TDI) for polyurethane foams and in the manufacturing of explosives.[1][2] Its widespread use has led to the contamination of soil and groundwater at numerous manufacturing and military sites. The mobility of 2,4-DNT in soil is a critical parameter that dictates its potential to leach into groundwater, posing a significant risk to drinking water resources and aquatic ecosystems. A thorough understanding of its transport characteristics in different soil types is paramount for accurate risk assessment, the development of effective remediation strategies, and the selection of safer alternatives.
The Science of Sequestration and Transport: Key Factors at Play
The mobility of any chemical in soil is a complex interplay between the compound's intrinsic properties and the physical and chemical characteristics of the soil matrix. For 2,4-DNT, the following factors are of primary importance:
-
Soil Organic Matter (SOM): This is often the most influential factor. The non-polar nature of 2,4-DNT leads to its partitioning into the organic carbon fraction of the soil.[3] Soils with higher organic matter content will generally exhibit greater sorption of 2,4-DNT, leading to lower mobility.[4] Studies have shown that increasing the organic carbon content of soil significantly enhances the retention of 2,4-DNT and its metabolites.[4]
-
Soil Texture (Clay Content): The relative proportions of sand, silt, and clay define a soil's texture. Clay minerals, with their high surface area and potential for charged interactions, can contribute to the adsorption of nitroaromatic compounds.[5]
-
Soil pH: The pH of the soil can influence the surface charge of soil colloids (both organic matter and clays) and, in some cases, the ionization state of the chemical. While 2,4-DNT is a neutral organic compound, soil pH can affect the overall microbial activity which in turn influences its degradation rate.
Quantifying Mobility: A Comparative Look at 2,4-DNT and Its Analogs
To provide a clear perspective on the mobility of 2,4-DNT, it is instructive to compare it with its structural isomer, 2,6-Dinitrotoluene (2,6-DNT), and the more widely known explosive, 2,4,6-Trinitrotoluene (TNT).
| Compound | Key Physicochemical Properties | General Soil Mobility | Factors Influencing Mobility |
| 2,4-Dinitrotoluene (2,4-DNT) | Log Koc: 1.65 - 1.96[3] | Moderate to High | Strongly influenced by soil organic matter content. Higher organic matter leads to increased sorption and reduced mobility.[3][4] |
| 2,6-Dinitrotoluene (2,6-DNT) | Similar to 2,4-DNT | Moderate to High (Generally less mobile and degrades slower than 2,4-DNT)[6][7] | Also primarily controlled by sorption to soil organic matter. Its slower degradation can lead to longer persistence and potential for eventual leaching.[6] |
| 2,4,6-Trinitrotoluene (TNT) | Higher sorption affinity than DNTs[8] | Low | Exhibits strong sorption to most soils, which limits its migration to water.[9] Mobility is significantly reduced in soils with high organic carbon content.[4] |
Key Insight: The number and position of the nitro groups on the toluene ring significantly impact the compound's interaction with soil. While both 2,4-DNT and 2,6-DNT are considered relatively mobile, the addition of a third nitro group in TNT dramatically increases its sorption to soil, thereby reducing its mobility.
Experimental Protocols for Assessing Soil Mobility
To ensure scientific rigor and generate reproducible data, standardized methodologies are essential. The following sections detail two widely accepted protocols for quantifying the mobility of chemicals in soil, with a focus on their application to 2,4-DNT.
The Batch Equilibrium Method (OECD 106)
This method is a fundamental and widely used laboratory procedure to determine the adsorption/desorption characteristics of a substance in a soil-water slurry. It allows for the calculation of the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).
Causality Behind the Choices: The batch equilibrium method provides a direct measure of the partitioning of a chemical between the soil and aqueous phases under equilibrium conditions. By using a range of soil types, we can elucidate the influence of properties like organic carbon and clay content on sorption. The use of a 0.01 M CaCl₂ solution as the aqueous phase helps to maintain a constant ionic strength and minimizes the dispersion of clay particles, which could otherwise interfere with the separation of soil and water.
Experimental Workflow: Batch Equilibrium Test (OECD 106)
Caption: Workflow for the Batch Equilibrium Method (OECD 106).
Step-by-Step Methodology:
-
Soil Selection and Preparation:
-
Select a minimum of three different soil types with varying organic carbon content, pH, and texture.
-
Air-dry the soils and sieve them through a 2 mm mesh to remove large debris.
-
Characterize each soil for pH, organic carbon content, and particle size distribution (sand, silt, clay).
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of 2,4-DNT in 0.01 M calcium chloride (CaCl₂).
-
From the stock solution, prepare a series of at least four dilutions to cover a range of concentrations.
-
-
Adsorption Phase:
-
Add a known mass of soil to a series of centrifuge tubes.
-
Add a known volume of each 2,4-DNT dilution to the tubes, ensuring a consistent soil-to-solution ratio (e.g., 1:5).
-
Include control samples with no soil (to check for adsorption to the tube walls) and no 2,4-DNT (to check for interfering compounds).
-
Securely cap the tubes and place them on a shaker for a predetermined equilibration time (typically 24 hours) at a constant temperature (e.g., 20-25°C) in the dark to prevent photodegradation.
-
-
Phase Separation and Analysis:
-
After equilibration, centrifuge the tubes at a sufficient speed to pellet the soil particles.
-
Carefully collect an aliquot of the supernatant (the aqueous phase).
-
Analyze the concentration of 2,4-DNT in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the amount of 2,4-DNT adsorbed to the soil by subtracting the amount remaining in the solution from the initial amount.
-
Calculate the soil-water partition coefficient (Kd) for each concentration.
-
Normalize the Kd values to the organic carbon content of the soil to obtain the organic carbon-normalized partition coefficient (Koc).
-
The Soil Column Leaching Method (OECD 312)
This method simulates the movement of a substance through a soil profile under controlled laboratory conditions, providing a more dynamic assessment of leaching potential.
Causality Behind the Choices: Soil column studies provide a more realistic representation of leaching under flowing water conditions compared to the static batch equilibrium method. The use of a packed soil column mimics the structure of a soil profile, and the application of a simulated rainfall allows for the assessment of how the chemical is transported and potentially retarded as water percolates through the soil. This method is particularly valuable for understanding the potential for a contaminant to reach groundwater.
Experimental Workflow: Soil Column Leaching (OECD 312)
Caption: Workflow for the Soil Column Leaching Method (OECD 312).
Step-by-Step Methodology:
-
Column Preparation:
-
Use inert columns (e.g., glass or stainless steel) of a specified length (e.g., 30 cm).
-
Uniformly pack the columns with the selected, prepared soil to a consistent bulk density.
-
Pre-saturate the soil columns with 0.01 M CaCl₂ from the bottom up to avoid air entrapment.
-
-
Application of 2,4-DNT:
-
Apply a known amount of 2,4-DNT to the top surface of the soil column. This can be done by applying a small volume of a concentrated solution or by mixing the 2,4-DNT with a small amount of soil that is then added as a top layer.
-
-
Leaching:
-
Apply a continuous flow of 0.01 M CaCl₂ ("simulated rain") to the top of the column at a constant rate for a specified duration (e.g., 48 hours).
-
Collect the leachate that passes through the column in fractions over time.
-
-
Analysis:
-
Analyze the collected leachate fractions for the concentration of 2,4-DNT.
-
At the end of the experiment, carefully extrude the soil from the column and section it into segments (e.g., every 5 cm).
-
Extract each soil segment with an appropriate solvent and analyze for the concentration of 2,4-DNT.
-
-
Data Analysis:
-
Construct a breakthrough curve by plotting the concentration of 2,4-DNT in the leachate as a function of the volume of leachate collected.
-
Determine the distribution of 2,4-DNT within the soil column at the end of the experiment.
-
Perform a mass balance calculation to account for the total amount of 2,4-DNT recovered in the leachate and the soil sections.
-
Beyond Nitroaromatics: A Look at Alternatives
In the context of polyurethane production, 2,4-DNT is a precursor to toluene diisocyanate (TDI).[1] When considering alternatives, it is important to evaluate the environmental fate of the entire lifecycle of the product.
-
Toluene Diisocyanate (TDI): While 2,4-DNT is mobile, TDI itself is highly reactive with water.[10] In a soil environment, TDI is expected to rapidly hydrolyze to form inert polyureas, making it essentially immobile.[10] This highlights a critical point: the mobility of a precursor does not necessarily reflect the environmental behavior of the final product or other intermediates.
-
Non-Isocyanate Polyurethanes (NIPUs): There is growing interest in the development of polyurethanes that do not involve the use of isocyanates, thereby eliminating the need for precursors like 2,4-DNT.[9] These "green" polyurethanes are synthesized through alternative chemical pathways, and their environmental fate and mobility would depend on the specific monomers and polymers involved. A full assessment of their soil mobility would require dedicated studies following the protocols outlined above.
Conclusion: A Framework for Informed Decision-Making
The mobility of 2,4-Dinitrotoluene in soil is a multifaceted issue governed by the interplay of its chemical properties and the soil environment. This guide has provided a comprehensive framework for understanding and assessing this mobility.
Key Takeaways:
-
The mobility of 2,4-DNT is primarily controlled by its sorption to soil organic matter; higher organic content leads to lower mobility.
-
Compared to its structural isomer 2,6-DNT, 2,4-DNT is generally more mobile and biodegrades more rapidly.
-
In contrast, 2,4,6-Trinitrotoluene (TNT) exhibits significantly lower mobility due to its stronger sorption to soil.
-
Standardized methodologies, such as the OECD 106 (Batch Equilibrium) and OECD 312 (Soil Column Leaching) protocols, are crucial for generating reliable and comparable data on soil mobility.
-
When considering alternatives to 2,4-DNT, a lifecycle perspective is essential, as the mobility of precursors, intermediates, and final products can vary dramatically.
By applying the principles and protocols outlined in this guide, researchers and environmental professionals can make more informed decisions regarding the risk assessment and management of 2,4-DNT-contaminated sites and contribute to the development of safer and more sustainable chemical alternatives.
References
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U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). Available at: [Link]
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Smithers. (n.d.). Adsorption coefficient relationships versus typical soil characteristics for different agrochemical classes. Available at: [Link]
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Rivera-Jiménez, S. M. (2009). Adsorption coefficients of 2,4-DNT in soils and clay minerals. Scholar@UPRM. Available at: [Link]
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Pennington, J. C. (1987). Adsorption and Desorption of 2,4,6-Trinitrotoluene by Soils. DTIC. Available at: [Link]
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U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Dinitrotoluene (DNT). Available at: [Link]
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Singh, J., et al. (2009). Mobility and degradation of trinitrotoluene/metabolites in soil columns: effect of soil organic carbon content. Journal of Environmental Science and Health, Part A, 44(10), 998-1006. Available at: [Link]
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American Chemistry Council. (n.d.). TDI in the Environment. Available at: [Link]
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Lligadas, G., et al. (2022). Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyanate Polyurethanes (NIPUs). Macromol, 2(3), 355-381. Available at: [Link]
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Turner, J. N., et al. (1995). Comparison of the repeated dose toxicity of isomers of dinitrotoluene. Toxicology, 99(1-2), 81-91. Available at: [Link]
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Telli, A. H. (2014). Synthesis and Characterization of Toluene Diisocyanate. Middle East Technical University. Available at: [Link]
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Kaplan, D. L., & Kaplan, A. M. (1982). Effects of Environmental Factors on the Transformation of 2,4,6-Trinitrotoluene in Soils. DTIC. Available at: [Link]
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Moretto, A., et al. (2023). Eco-Friendly and Ready-To-Market Polyurethanes: A Design of Experiment-Guided Substitution of Toxic Catalyst and Fossil-Based Isocyanate. ChemSusChem, 16(11), e202300185. Available at: [Link]
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Esteve-Núñez, A., Caballero, A., & Ramos, J. L. (2001). Biological Degradation of 2,4,6-Trinitrotoluene. Microbiology and Molecular Biology Reviews, 65(3), 335-352. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate. NCBI. Available at: [Link]
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Spalding, M. A., & Albright, L. F. (1985). Separation of trinitrotoluene isomers by crystallization and extraction with nitric acid as a solvent. Industrial & Engineering Chemistry Process Design and Development, 24(4), 1010-1014. Available at: [Link]
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Moretto, A., et al. (2023). Eco-Friendly and Ready-To-Market Polyurethanes: A Design of Experiment-Guided Substitution of Toxic Catalyst and Fossil-Based Isocyanate. University of Turin. Available at: [Link]
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Sendijarevic, I., et al. (2004). Hydrolytic Stability of Toluene Diisocyanate and Polymeric Methylenediphenyl Diisocyanate Based Polyureas under Environmental Conditions. Journal of Polymers and the Environment, 12(3), 157-166. Available at: [Link]
-
Thangavadivel, K., et al. (2019). Remediation of 2,4,6-trinitrotoluene Persistent in the Environment – A review. International Journal of Environmental Science and Technology, 16(12), 8443-8466. Available at: [Link]
-
Griest, W. H., et al. (1995). Phototoxicology. 3. Comparative toxicity of trinitrotoluene and aminodinitrotoluenes to Daphnia magna, Dugesia dorotocephala, and sheep erythrocytes. Environmental Toxicology and Chemistry, 14(10), 1779-1786. Available at: [Link]
-
Intratec. (n.d.). Toluene Diisocyanate Production from DNT and Phosgene. Available at: [Link]
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B. M. Bhanage et al. (2019). Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way. Catalysis Surveys from Asia, 23(3), 197-210. Available at: [Link]
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Pennington, J. C., et al. (2005). Conceptual Model for the Transport of Energetic Residues from Surface Soil to Groundwater by Range Activities. ResearchGate. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 2,4-Dinitrotoluene
[1][2]
Executive Summary: The "Silent" Hazard
As researchers, we often fear the immediate burn of acids or the explosion of azides. 2,4-Dinitrotoluene (2,4-DNT) presents a more insidious risk: rapid dermal absorption leading to Methemoglobinemia .
Unlike standard solvents that dry out skin, 2,4-DNT penetrates intact skin to oxidize hemoglobin to methemoglobin, stripping your blood’s ability to carry oxygen. The first sign is often not pain, but cyanosis (blue lips/fingernails) and fatigue.
Core Directive: Treat 2,4-DNT not just as a carcinogen, but as a potent blood toxin. Standard nitrile gloves are insufficient for direct handling of solutions.[1] This guide mandates a "Double-Barrier" protocol.
Risk Assessment & Engineering Controls
Before opening the container, verify the following hierarchy of controls. Personal Protective Equipment (PPE) is your last line of defense, not your first.
Physical Properties & Hazard Thresholds[2][4][5]
| Parameter | Value | Critical Operational Note |
| CAS Number | 121-14-2 | Verify against SDS; isomers (2,3- or 2,6-) have similar hazards. |
| Physical State | Yellow Crystalline Solid | Warning: Often shipped molten; solidifies into a hard cake.[2][1] |
| OSHA PEL | 1.5 mg/m³ (Skin) | The "(Skin)" notation confirms dermal absorption is the primary route of exposure.[2] |
| Vapor Pressure | Low (0.00011 mmHg @ 20°C) | Inhalation risk increases significantly if heated or solubilized.[2][1] |
| RCRA Waste Code | U105 | Acute Hazardous Waste.[2][1] Empty containers must be triple-rinsed or disposed of as hazardous.[1] |
Engineering Control Logic
-
Primary Containment: All weighing and manipulation must occur inside a certified Chemical Fume Hood.[1]
-
Static Management: As a nitroaromatic, 2,4-DNT is combustible.[3][1][4] While less sensitive than TNT, static discharge during weighing of dry powder is a risk. Use anti-static weighing boats and grounded spatulas.[1]
Personal Protective Equipment (PPE) Matrix
The "Double-Barrier" Glove Protocol
Why Standard Nitrile Fails: Standard disposable nitrile gloves (4-6 mil) offer fair splash protection but suffer from permeation (molecular seepage) when exposed to aromatic nitro compounds in solution (e.g., DNT dissolved in Acetone or DMSO).[1] You will not see a hole, but the toxin will pass through to your skin.
Mandatory Glove Configuration:
-
Inner Layer (The Shield): Laminate Film (EVOH/PE) gloves (e.g., Ansell Barrier® or Silver Shield®).[1]
-
Scientific Rationale: These offer >480 minutes breakthrough time against aromatics.[1]
-
-
Outer Layer (The Grip): Nitrile (minimum 5 mil).[1]
Respiratory & Eye Protection[2][5][7][8]
-
Solids (Powder): If weighing powder, a P100 Particulate Respirator is recommended if the fume hood sash must be raised significantly, though hood containment is preferred.
-
Liquids (Molten/Solution): If heating or generating aerosols, use a Half-Face Respirator with Organic Vapor/P100 Combo Cartridges .[1]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the skin absorption risk around the eyes.[1]
PPE Decision Logic Diagram
Figure 1: PPE Selection Logic based on physical state.[1][5][6][7] Note the escalation for liquid handling.
Operational Protocol: Step-by-Step
Phase 1: Preparation
-
Decontaminate: Clear fume hood of incompatible materials (Strong Oxidizers, Reducing Agents, Strong Bases).[1]
-
Setup: Place a disposable absorbent pad (yellow/pink chem-mat) in the hood.[1]
-
Tools: Prepare anti-static weighing boats. Do not use metal spatulas if the material is dry and caked; use conductive plastic or wood to avoid spark generation.[1]
Phase 2: Weighing & Solubilization[3]
-
Don PPE: Apply Laminate gloves first, then Nitrile gloves.[1] Tape the cuff of the lab coat or Tyvek sleeve over the outer glove.[2][1]
-
Transfer: Open container only inside the hood.
-
Weighing: If the solid is caked (common with DNT), do not chip at it violently.[1] Gently scrape.
-
Self-Validating Step: If you see dust floating, your handling is too aggressive.[1] Pause and let dust settle.
-
-
Solubilization: Add solvent (e.g., DMSO, Acetone) slowly.[1]
Phase 3: Cleanup & Decontamination[3]
-
Wipe Down: Use a solvent-dampened wipe (Acetone) to clean the balance and work area.[1]
-
Doffing:
Emergency Response & Disposal
Spill Management
-
Minor Spill (<10g): Isolate area.[1] Cover with wet absorbent pads to prevent dust.[1] Scoop into a wide-mouth jar. Label "Hazardous Waste - Toxic."[1]
Waste Disposal (RCRA U105)
2,4-DNT is a Listed Waste (U105) .[1]
-
P-Listed vs U-Listed: While U-listed, it is toxic and reactive.[1]
-
Container Rule: The empty bottle is considered hazardous waste unless "triple rinsed" with a solvent capable of dissolving the residue.[1]
-
Best Practice: Do not attempt to triple rinse.[1] Cap the empty original container and dispose of the entire bottle as hazardous waste stream U105.
-
Workflow & Lifecycle Diagram
Figure 2: Cradle-to-grave workflow emphasizing the critical disposal code U105.
References
-
Centers for Disease Control and Prevention (CDC) - NIOSH. (2019).[1] NIOSH Pocket Guide to Chemical Hazards: 2,4-Dinitrotoluene.[1] Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] RCRA Waste Codes: U-List (Toxic Wastes).[1] Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: 2,4-Dinitrotoluene.[1][9] Retrieved from [Link][2]
-
PubChem. (2023).[1] 2,4-Dinitrotoluene Compound Summary (CID 8461).[1] National Library of Medicine.[1] Retrieved from [Link][2]
Sources
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- 3. 2,4-DINITROTOLUENE [training.itcilo.org]
- 4. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Dinitrotoluene [cdc.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Toluene-2,4-diisocyanate [cdc.gov]
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- 9. dl.novachem.com.au [dl.novachem.com.au]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
